Technical Documentation Center

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1250570-10-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid

This is an in-depth technical guide for the synthesis of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid . This document is structured to address the specific regiochemical challenges associated with asymmetric pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the synthesis of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid . This document is structured to address the specific regiochemical challenges associated with asymmetric pyrazole synthesis, providing a robust, scalable protocol for research and development applications.

Executive Summary & Strategic Analysis

The target molecule, 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid , is a critical scaffold in medicinal chemistry, often serving as a core pharmacophore for phosphodiesterase (PDE) inhibitors, kinase inhibitors, and GPCR ligands.

The Regioselectivity Paradox

The primary challenge in synthesizing 1-alkyl-3-substituted pyrazoles is controlling the position of the N-alkyl group.

  • Direct Cyclization Route (The Trap): Reacting an enaminoketoester directly with ethyl hydrazine typically yields the 1-ethyl-5-isopropyl isomer as the major product. This occurs because the unsubstituted amine (

    
    ) of ethyl hydrazine is the harder nucleophile and preferentially attacks the enol ether carbon (C5 precursor), placing the ethyl-bearing nitrogen at the wrong position relative to the isopropyl group.
    
  • The Solution (Stepwise Alkylation): To ensure the 1-ethyl-3-isopropyl configuration, this guide utilizes a Stepwise Cyclization-Alkylation Strategy . By first forming the unsubstituted 3-isopropyl-1H-pyrazole, we leverage the steric bulk of the isopropyl group to direct subsequent N-ethylation to the distal nitrogen (N1), favoring the desired 1,3-isomer.

Retrosynthetic Analysis & Reaction Pathway

The synthesis is broken down into four distinct process steps designed to maximize regiochemical purity.

Chemical Pathway[1][2][3][4]
  • Enaminone Formation: Condensation of ethyl 4-methyl-3-oxopentanoate with DMF-DMA.

  • Ring Closure: Cyclization with hydrazine hydrate to form the parent pyrazole.

  • Regioselective N-Alkylation: Alkylation with ethyl iodide under basic conditions.

  • Ester Hydrolysis: Saponification to the final carboxylic acid.

Pathway Logic Diagram (Graphviz)

G Start Ethyl 4-methyl-3-oxopentanoate (Precursor) Inter1 Enaminone Intermediate (Ethyl 2-(dimethylaminomethylene)-...) Start->Inter1 DMF-DMA Reflux Inter2 Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate (Parent Pyrazole) Inter1->Inter2 N2H4·H2O Ethanol, Reflux Inter3 Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate (Target Ester) Inter2->Inter3 Et-I, K2CO3 DMF (Steric Control) Waste 1-Ethyl-5-isopropyl Isomer (Minor Impurity) Inter2->Waste Minor Pathway Final 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (Final Product) Inter3->Final LiOH, THF/H2O Hydrolysis

Figure 1: Strategic reaction pathway highlighting the critical steric control point at the alkylation step.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-4-methyl-3-oxopentanoate

This step converts the


-keto ester into a reactive enaminone.
  • Reagents: Ethyl 4-methyl-3-oxopentanoate (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
    
  • Solvent: Toluene (or neat).

  • Protocol:

    • Charge Ethyl 4-methyl-3-oxopentanoate into a reactor.

    • Add DMF-DMA dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 3–5 hours. Monitor by TLC or LCMS for disappearance of starting material.
      
    • Work-up: Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA. The product is typically obtained as a viscous orange oil and used directly in the next step without purification.

  • Checkpoint: The disappearance of the ketone signal in IR and appearance of enamine double bond signals in NMR confirm conversion.

Step 2: Cyclization to Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate

Formation of the pyrazole ring.

  • Reagents: Crude Enaminone (from Step 1), Hydrazine Hydrate (1.1 eq).

  • Solvent: Ethanol (anhydrous).[1]

  • Protocol:

    • Dissolve the crude enaminone in Ethanol (

      
      ).
      
    • Cool to

      
      . Add Hydrazine Hydrate dropwise (Exothermic reaction).
      
    • Allow to warm to room temperature, then reflux for 2 hours.

    • Work-up: Concentrate the solvent. Dissolve residue in Ethyl Acetate and wash with water and brine.[1] Dry over

      
       and concentrate.
      
    • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary, though the crude is often

      
       pure.
      
  • Data: Product is a white to off-white solid.[2]

Step 3: Regioselective N-Ethylation

CRITICAL STEP: This step determines the final isomer ratio. The bulky isopropyl group at C3 sterically hinders the adjacent nitrogen (N2), directing the ethyl group to the distal nitrogen (N1).

  • Reagents: Ethyl 3-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Protocol:

    • Suspend the pyrazole intermediate and

      
       in DMF.
      
    • Add Ethyl Iodide dropwise at room temperature.

    • Stir at

      
       for 4–6 hours.
      
    • Work-up: Pour into ice water. Extract with Ethyl Acetate (

      
      ).[1] Wash organics with water (
      
      
      
      ) to remove DMF.
    • Purification: The crude mixture typically contains an 85:15 to 90:10 ratio of the desired 1-ethyl-3-isopropyl isomer vs. the 1-ethyl-5-isopropyl isomer.

    • Separation: Purify via silica gel column chromatography (Gradient: 10%

      
       30% EtOAc in Hexanes). The 1,3-isomer (desired) is typically less polar and elutes first due to the shielding of the nitrogen lone pairs.
      
Step 4: Hydrolysis to 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid
  • Reagents: Ethyl 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylate (1.0 eq), LiOH

    
     (3.0 eq).
    
  • Solvent: THF/Water (1:1).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH. Stir at

      
       for 3 hours.
      
    • Work-up: Evaporate THF. Acidify the aqueous residue to pH 2–3 with 1N HCl.

    • Isolation: The product precipitates as a white solid. Filter, wash with cold water, and dry in a vacuum oven at

      
      .
      

Analytical Validation & Specifications

Expected Data Profile
ParameterSpecificationNotes
Appearance White crystalline powder
Purity (HPLC)

Critical to ensure removal of 1,5-isomer.
MS (ESI+)

MW = 182.22 g/mol
1H NMR (DMSO-d6)

1.2 (d, 6H, iPr), 1.4 (t, 3H, Et), 3.6 (m, 1H, iPr), 4.1 (q, 2H, Et), 8.1 (s, 1H, H-5), 12.1 (bs, 1H, COOH)
Key Diagnostic: The H-5 proton singlet in the 1,3-isomer is typically downfield compared to the 1,5-isomer due to the adjacent N-ethyl group.
Isomer Differentiation via NOESY

To conclusively validate the structure, perform a 1D-NOESY experiment:

  • Target: Irradiate the N-Ethyl methylene protons (

    
     ppm).
    
  • Result (Desired 1,3-isomer): You should observe a strong NOE enhancement of the H-5 proton (singlet). You should not see enhancement of the isopropyl methine proton.

  • Result (Undesired 1,5-isomer): Irradiating the N-Ethyl group will show enhancement of the isopropyl methine , indicating spatial proximity.

Process Flow & Safety

Safety Considerations
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood and quench excess with bleach solution before disposal.

  • Ethyl Iodide: Alkylating agent. Avoid inhalation.

  • Exotherms: The cyclization step (Step 2) is exothermic; control addition rate.

Workflow Diagram (Graphviz)

Workflow Step1 Step 1: Enaminone Formation (Reflux in Toluene/Neat) Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH) Step1->Step2 Crude Oil Step3 Step 3: Alkylation & Separation (EtI, K2CO3, Column Chrom.) Step2->Step3 Solid Intermediate Step4 Step 4: Hydrolysis (LiOH, Acidification) Step3->Step4 Purified Ester QC Quality Control (NMR, HPLC, NOESY) Step4->QC Final Acid

Figure 2: Operational workflow for the synthesis process.

References

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
  • Sildenafil Analogue Synthesis (Parallel Chemistry): Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2000. Link (Demonstrates the methylation of 3-propylpyrazole-5-carboxylate, analogous to Step 3).

  • Synthesis of 3-Isopropyl-1H-pyrazole-4-carboxylates: ChemicalBook Entry for Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. Link (Confirms the existence and properties of the N-unsubstituted intermediate).

  • General Procedure for Enaminone Cyclization: Menozzi, G., et al. "Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazoles." Journal of Heterocyclic Chemistry, 1987.
  • Isomer Separation Techniques: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." Link (General protocol for separating 1,3 vs 1,5 isomers).

Sources

Exploratory

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid potential applications

This guide serves as a technical whitepaper for researchers in medicinal chemistry and agrochemical discovery. It focuses on 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid , a versatile building block that functions a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers in medicinal chemistry and agrochemical discovery. It focuses on 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid , a versatile building block that functions as a lipophilic bioisostere of the standard methyl/trifluoromethyl-pyrazole scaffolds found in commercial SDHI fungicides and kinase inhibitors.[1][2]

Applications in Next-Generation SDHI Fungicides and Fragment-Based Drug Discovery

Executive Summary

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (EIPCA) represents a strategic "scaffold hop" from the industry-standard 1-methyl-3-(difluoromethyl)pyrazole core.[1][2] While the latter dominates the current landscape of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Isopyrazam), the EIPCA scaffold offers distinct physicochemical properties:

  • Enhanced Lipophilicity: The N-ethyl and C3-isopropyl groups significantly increase LogP compared to methyl/CF3 analogues, improving membrane permeability in waxy leaf cuticles or blood-brain barrier penetration.[1][2]

  • Steric Bulk: The isopropyl group fills hydrophobic pockets (e.g., the ubiquinone binding site in Complex II) more aggressively than a methyl group, potentially overcoming resistance mutations (e.g., H272L/Y in Botrytis cinerea).

  • Metabolic Stability: Replacement of the metabolically labile N-methyl with N-ethyl alters the oxidative dealkylation profile.[1][2]

Chemical Profile & Synthesis Logic[1][3]

Physicochemical Properties
PropertyValue (Predicted)Relevance
Formula C9H14N2O2Core Scaffold
MW 182.22 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
ClogP ~2.1 - 2.4Higher than 1-methyl analogues; optimized for systemic transport
pKa ~3.8 (COOH)Standard acidity for amide coupling reagents
H-Bond Donors 1 (COOH)Modifiable via esterification/amidation
H-Bond Acceptors 3Pyrazole N2 is a critical kinase hinge binder
Regioselective Synthesis Strategy

The synthesis of 1,3-disubstituted pyrazoles often suffers from the formation of 1,5-isomers. A self-validating protocol must employ regiocontrol during the cyclization step.[1][2]

The "Inverted" Claisen Approach: To ensure the 1-ethyl-3-isopropyl regiochemistry, we utilize a specific


-keto ester precursor derived from 3-methyl-2-butanone.[1][2]

Synthesispathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Start 3-Methyl-2-butanone (Isopropyl source) Inter1 Diketo Ester Intermediate Start->Inter1 Reflux, 4h Reagent1 Diethyl Oxalate + NaOEt Reagent1->Inter1 Product 1-Ethyl-3-isopropyl- 1H-pyrazole-4-carboxylate Inter1->Product Regioselective Cyclization Reagent2 Ethylhydrazine HCl Reagent2->Product Final Target Acid (EIPCA) Product->Final Saponification Reagent3 LiOH / THF / H2O Reagent3->Final

Figure 1: Regioselective synthesis pathway ensuring the 1,3-substitution pattern.

Core Application: Agrochemicals (SDHI Fungicides)[1][4][5]

The primary industrial application for pyrazole-4-carboxylic acids is as the "warhead" carrier in Succinate Dehydrogenase Inhibitors (SDHIs) .[1][2]

Mechanism of Action

SDHIs block the ubiquinone-binding pocket (site Qp) of mitochondrial Complex II.[3] The pyrazole acid is coupled to an aromatic amine (the "tail") to form the active carboxamide.

  • Role of EIPCA: The pyrazole ring π-stacks with Trp164 (yeast numbering), while the amide oxygen (derived from the acid) forms a critical H-bond with Tyr83 .

  • Why Isopropyl? Most commercial SDHIs use a difluoromethyl (CHF2) group at C3. Replacing CHF2 with Isopropyl (

    
    -Pr) creates a "Bulk-Lipophilicity" vector.[1][2] The 
    
    
    
    -Pr group is metabolically stable and fills the hydrophobic pocket defined by Leu58 and Pro160 , potentially retaining potency against strains resistant to standard CHF2-based SDHIs.[1][2]

SDHIMechanism cluster_binding Binding Pocket Interactions SDH_Enzyme SDH Enzyme (Complex II) Tyr83 Tyr83 (H-Bond Donor) Trp164 Trp164 (Pi-Stacking) Hydrophobic_Pocket Hydrophobic Pocket (Leu58/Pro160) EIPCA_Core EIPCA Scaffold (1-Ethyl-3-isopropyl) EIPCA_Core->Trp164 Pi-Stacking (Pyrazole Ring) EIPCA_Core->Hydrophobic_Pocket Van der Waals (Isopropyl Group) Amide_Linker Amide Linker (C=O) EIPCA_Core->Amide_Linker Covalent Bond Amide_Linker->Tyr83 Critical H-Bond

Figure 2: Pharmacophore mapping of the EIPCA scaffold within the SDH enzyme binding pocket.[1][2]

Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD)

Beyond agriculture, EIPCA is a privileged fragment for pharmaceutical research.

Kinase Inhibition (ATP Competitive)
  • Hinge Binding: The N2 nitrogen of the pyrazole can accept a hydrogen bond from the kinase hinge region (e.g., Met residue in CDK2).

  • Gatekeeper Residue: The C3-isopropyl group is positioned to interact with the gatekeeper residue.[1][2] A bulky isopropyl group often improves selectivity for kinases with smaller gatekeeper residues (e.g., Thr/Ala) over those with bulky ones (e.g., Phe).

Cannabinoid Receptor (CB1/CB2) Modulation

Pyrazole-3/4-carboxylic acid derivatives are classic scaffolds for CB1 antagonists (e.g., Rimonabant analogues).[1][2] The 1-ethyl-3-isopropyl motif offers a variation on the traditional 1,5-diarylpyrazole structure, potentially reducing off-target psychiatric side effects by altering the vector of the substituents.[1][2]

Experimental Protocols

Protocol A: Validation of Regiochemistry (Self-Validating Step)

Before proceeding to applications, you must confirm the 1,3-isomer vs. 1,5-isomer.[1][2]

  • Technique: 1D NOE (Nuclear Overhauser Effect) NMR.

  • Procedure: Irradiate the N-Ethyl methylene protons (

    
     ppm).
    
  • Validation Logic:

    • Success (1,3-isomer): You should observe NOE enhancement at the Pyrazole-H5 proton and minimal/no enhancement at the Isopropyl-CH proton.[1][2]

    • Failure (1,5-isomer): Strong NOE enhancement at the Isopropyl-CH proton indicates the ethyl and isopropyl groups are adjacent (steric clash).

Protocol B: General Amide Coupling (SDHI Synthesis)

Synthesis of N-(2-iodophenyl)-1-ethyl-3-isopropyl-1H-pyrazole-4-carboxamide.

  • Activation: Dissolve 1.0 eq of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid in dry DCM. Add 1.2 eq of oxalyl chloride and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases (Formation of Acid Chloride).

  • Concentration: Evaporate solvent under reduced pressure to remove excess oxalyl chloride. Redissolve residue in dry THF.

  • Coupling: Add 1.0 eq of 2-iodoaniline (or target amine) and 2.5 eq of Pyridine (base).

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Quench with 1M HCl (removes pyridine). Extract with EtOAc.[4] Wash with

    
    .
    
  • Purification: Recrystallize from EtOH/Heptane.

References

  • Succinate Dehydrogenase Inhibitors (SDHIs)

    • FRAC (Fungicide Resistance Action Committee).[3][5][6] "SDHI Fungicides: Mode of Action and Resistance Management."

  • Pyrazole Synthesis Methodologies

    • Global Research Online. "Chemistry and Pharmacological Activities of Pyrazole Derivatives."[7][8][9][10]

  • SDHI Structure-Activity Relationships

    • National Institutes of Health (NIH) / PMC. "Synthesis and Antifungal Activity of Novel Pyrazole-4-carboxylic Acid Amides."[1][2][11]

  • Fragment-Based Drug Discovery (Pyrazoles)

    • MDPI Molecules. "Pyrazole Carboxylic Acid Derivatives: Synthesis and Biological Applications."[7][8][9][10][12]

Sources

Foundational

The Pyrazole Pharmacophore in Fungicide Discovery: From Knorr’s Synthesis to Blockbuster SDHIs

Executive Summary The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has become a cornerstone of modern agrochemistry.[1][2] From the early discovery of pyraclostrobin (a QoI inhibitor)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has become a cornerstone of modern agrochemistry.[1][2] From the early discovery of pyraclostrobin (a QoI inhibitor) to the recent dominance of succinate dehydrogenase inhibitors (SDHIs) like fluxapyroxad, this scaffold offers unique metabolic stability and versatile binding properties.[1] This technical guide analyzes the discovery trajectory, mechanistic pharmacology, and synthetic pathways of pyrazole-based fungicides, providing researchers with a foundational understanding of this critical chemical class.

Part 1: Historical Evolution & Discovery Logic[2]

The history of pyrazole fungicides is a case study in scaffold hopping —the strategic modification of a chemical core to improve efficacy and bypass resistance.

The Chemical Origin (1883)

The story begins not in a field, but in the laboratory of Ludwig Knorr, who first synthesized pyrazole derivatives via the condensation of hydrazines with 1,3-dicarbonyl compounds. For over a century, this chemistry was primarily utilized in pharmaceuticals (e.g., analgesics) before its potential in crop protection was fully realized.[1]

The QoI Era (Late 1990s - 2000s)

The first major agricultural breakthrough involved Quinone outside Inhibitors (QoIs) .[1][2] BASF researchers discovered that integrating a pyrazole moiety into the strobilurin pharmacophore improved lipophilicity and broad-spectrum activity.[1][2]

  • Key Compound: Pyraclostrobin (BASF, 2002).[1][2][3]

  • Innovation: The pyrazole ring replaced the toxophore found in natural strobilurins, stabilizing the molecule against UV degradation while maintaining high affinity for the cytochrome bc1 complex.

The SDHI Renaissance (2010s - Present)

As resistance to QoIs grew, the industry pivoted back to an older target: Complex II (Succinate Dehydrogenase).[1][2] Early carboxamides (e.g., carboxin) were narrow-spectrum.[1][2] The "second generation" SDHIs utilized the pyrazole-4-carboxamide scaffold to achieve systemic broad-spectrum control.[1][2]

  • Key Compounds: Fluxapyroxad (BASF), Sedaxane (Syngenta), Penthiopyrad (Mitsui).[1][2]

  • Innovation: The introduction of fluorine atoms (difluoromethyl groups) on the pyrazole ring significantly enhanced metabolic stability and binding affinity.[1]

Visualization: The Evolutionary Timeline

PyrazoleTimeline cluster_0 Chemical Origins cluster_1 QoI Era (Complex III) cluster_2 SDHI Renaissance (Complex II) Knorr 1883: Knorr Synthesis (Hydrazine + 1,3-Diketone) Pyraclostrobin 2002: Pyraclostrobin (Strobilurin Analog) Knorr->Pyraclostrobin Scaffold Hopping Fluxapyroxad 2012: Fluxapyroxad (Fluorinated Carboxamide) Pyraclostrobin->Fluxapyroxad Target Switch (QoI to SDHI) Sedaxane 2011: Sedaxane (Seed Treatment Focus) Pyraclostrobin->Sedaxane

Figure 1: The evolutionary trajectory of pyrazole fungicides, moving from fundamental synthesis to targeted mitochondrial inhibition.[1][2]

Part 2: Mechanistic Pharmacology[2]

Understanding the mechanism of action is critical for resistance management.[1] Pyrazole fungicides primarily target the mitochondrial respiratory chain, but at different complexes.[1]

Mechanism A: Succinate Dehydrogenase Inhibition (SDHI)

FRAC Group: 7 Target: Complex II (Succinate Dehydrogenase).[1][2] Binding Site: The ubiquinone-binding pocket (site II).

The pyrazole-4-carboxamide pharmacophore mimics the substrate ubiquinone.[1][2]

  • The Anchor: The amide oxygen forms a critical hydrogen bond with a tyrosine residue (e.g., Tyr58 in E. coli numbering) and a tryptophan residue in the binding pocket.[1]

  • The Plug: The pyrazole ring (often substituted with -CF3 or -CHF2) fills a hydrophobic pocket, preventing ubiquinone entry.[1][2]

  • The Tail: The hydrophobic aryl group (e.g., the trifluorobiphenyl in fluxapyroxad) extends into the channel, stabilizing the binding via van der Waals interactions.

Mechanism B: Quinone Outside Inhibition (QoI)

FRAC Group: 11 Target: Complex III (Cytochrome bc1).[1][2] Binding Site: The Qo site (outer face of the inner mitochondrial membrane).[1]

Pyraclostrobin blocks electron transfer from ubiquinol to cytochrome c1, halting ATP production.[1][2]

Visualization: SDHI Mechanism of Action

SDHIMechanism cluster_mitochondria Mitochondrial Inner Membrane (Complex II) SDH Succinate Dehydrogenase (Enzyme Complex) Ubiquinone Ubiquinone (Q) (Natural Substrate) SDH->Ubiquinone Electron Transfer (Normal Function) Result ATP Production Halted Fungal Death SDH->Result Inhibition Inhibitor Pyrazole Carboxamide (Fluxapyroxad) Inhibitor->SDH Competitive Binding (Blocks Q-site) TCA TCA Cycle (Succinate -> Fumarate) TCA->SDH Electron Donation

Figure 2: Mechanistic blockade of Complex II by pyrazole carboxamides.

Part 3: Structure-Activity Relationship (SAR)[1][2]

The efficacy of modern pyrazoles is dictated by three structural domains.

DomainStructural FeatureFunction
The Core 1-methyl-3-(difluoromethyl)pyrazoleElectronic/Steric: The fluorine atoms withdraw electrons, increasing the acidity of the amide proton (enhancing H-bonding).[1][2] The methyl group ensures correct orientation in the pocket.[1]
The Linker Carboxamide (-CONH-)Binding Anchor: Provides the essential H-bond donor/acceptor motif for interaction with the enzyme's Tyr/Trp residues.[1][2]
The Tail Hydrophobic Aryl/AlkylLipophilicity: Determines systemic movement (xylem mobility) and metabolic stability.[1][2] Fluxapyroxad's biphenyl tail allows it to redistribute in the waxy leaf cuticle.[1]

Part 4: Technical Deep Dive - Synthesis & Protocols

General Synthesis Strategy

The industrial synthesis of pyrazole carboxamides is typically convergent , involving the coupling of a pyrazole acid chloride with a specific amine.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_A Pyrazole Core Synthesis cluster_B Amine Partner Synthesis Step1 Ethyl 4,4-difluoroacetoacetate + Methylhydrazine Step2 Cyclization -> Pyrazole Ester Step1->Step2 Step3 Hydrolysis -> Pyrazole Acid Step2->Step3 Step5 Amide Coupling (Acid Chloride + Amine) Step3->Step5 Step4 Substituted Aniline/Biphenyl (e.g., 3,4,5-trifluoroaniline) Step4->Step5 Final Final SDHI Fungicide (e.g., Fluxapyroxad) Step5->Final

Figure 3: Convergent synthetic pathway for pyrazole-4-carboxamide fungicides.

Experimental Protocol: Laboratory Synthesis of Pyrazole Core

Note: This is a generalized protocol for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate.[1][2]

Reagents:

  • Ethyl 4,4-difluoro-3-oxobutanoate (10 mmol)[1][2]

  • Methylhydrazine (10 mmol) (Caution: Toxic)[1][2]

  • Ethanol (anhydrous)[1][2]

  • Sodium hydroxide (NaOH)[1][2]

Procedure:

  • Cyclization: Dissolve Ethyl 4,4-difluoro-3-oxobutanoate in ethanol (20 mL) at 0°C. Dropwise add methylhydrazine.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1][2]

  • Isolation: Evaporate solvent. Dissolve residue in ethyl acetate, wash with water and brine.[1] Dry over MgSO4 and concentrate to yield the ethyl ester.

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add NaOH (2 eq). Stir at room temperature for 12 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with ethyl acetate.[1][2][3][4] Recrystallize from toluene to obtain the white crystalline acid.[1]

Experimental Protocol: In Vitro Mycelial Growth Assay

Objective: Determine the EC50 of the synthesized pyrazole against Rhizoctonia solani.

Procedure:

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Dosing: Dissolve the test compound in DMSO. Add to molten PDA to achieve final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL. (Control: DMSO only).[1][2]

  • Plating: Pour into petri dishes. Allow to solidify.

  • Inoculation: Place a 5mm mycelial plug of R. solani (from an actively growing culture) in the center of each plate.

  • Incubation: Incubate at 25°C in the dark for 48-72 hours.

  • Measurement: Measure colony diameter (cross-method). Calculate % inhibition relative to control.

  • Analysis: Perform log-probit analysis to determine EC50.

Representative Data (Hypothetical):

CompoundEC50 (µg/mL) vs R. solaniRelative Potency
Fluxapyroxad (Std) 0.021.0 (Baseline)
Pyraclostrobin 0.050.4
Carboxin (Old Gen) 5.400.003
Test Cmpd (Unfluorinated) 1.200.016

Part 5: Future Perspectives

The heavy reliance on pyrazole SDHIs has led to resistance issues (e.g., mutations in the Sdh subunits B, C, and D). Future development focuses on:

  • Novel Linkers: Replacing the carboxamide bridge to bypass specific point mutations.[1][2]

  • Rotational Partners: Co-formulations with multi-site inhibitors (e.g., chlorothalonil) or biologicals.[1][2]

  • Suicide Inhibitors: Designing pyrazoles that covalently bind to the active site.[1][2]

References

  • Vertex AI Search. (2026).[1][2] Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed.[1][2][5] Link

  • Vertex AI Search. (2026).[1][2] Fluxapyroxad - AERU PPDB.[1][2] University of Hertfordshire.[1][2] Link

  • Vertex AI Search. (2026).[1][2] Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold. PubMed.[1][2][5] Link

  • Vertex AI Search. (2026).[1][2] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Link

  • Vertex AI Search. (2026).[1][2] Sedaxane - Wikipedia. Wikipedia.[1][2] Link

  • Vertex AI Search. (2026).[1][2] Design, Synthesis and Structure-Activity Relationship of Novel Pyrazole-4-Carboxamide Derivatives. PubMed.[1][2][5] Link

Sources

Exploratory

An In-Depth Technical Guide to Exploring the Fungicidal Potential of Novel Pyrazole Compounds

Introduction: The Pressing Need for Novel Antifungal Agents The global rise of fungal infections in agriculture and human health poses a significant threat, exacerbated by the increasing prevalence of drug-resistant stra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antifungal Agents

The global rise of fungal infections in agriculture and human health poses a significant threat, exacerbated by the increasing prevalence of drug-resistant strains.[1] Phytopathogenic fungi, for instance, can devastate crops, leading to substantial economic losses and jeopardizing food security.[2] Simultaneously, invasive fungal infections in immunocompromised individuals are associated with alarmingly high mortality rates, often equaling or exceeding those of other major infectious diseases.[1] This challenging landscape necessitates a continuous search for new antifungal agents with novel mechanisms of action.

Among the heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising scaffold in medicinal and agrochemical research due to their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] Commercially successful fungicides like Pyraclostrobin and Fluxapyroxad feature a pyrazole core, validating its potential.[6][7][8] This guide provides a comprehensive technical overview for researchers and drug development professionals on how to systematically explore, validate, and characterize the fungicidal potential of novel pyrazole compounds, from initial screening to mechanistic elucidation.

Pillar 1: The Core Mechanism of Action - Targeting Fungal Respiration

A significant number of pyrazole-based fungicides exert their effect by targeting a critical enzyme in the fungal mitochondrial respiratory chain: Succinate Dehydrogenase (SDH) , also known as Complex II.[9][10]

Causality of the Target Choice: The electron transport chain (ETC) is fundamental for generating ATP, the cell's energy currency. Disrupting this process is an extremely effective way to halt fungal growth and proliferation. SDH is an ideal target because it is a key component of both the ETC and the tricarboxylic acid (TCA) cycle.[9] Inhibition of SDH leads to a catastrophic failure of cellular energy production, ultimately causing fungal cell death. This mechanism has been a known fungicidal target since the 1960s, with continuous development leading to newer, more potent derivatives.[10]

Pyrazole carboxamides, a prominent class of these fungicides, act as potent SDH inhibitors (SDHIs).[7][11] They bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, physically blocking the transfer of electrons from FADH₂ to ubiquinone.[9][12] This blockade halts the entire downstream respiratory process.

The following diagram illustrates the pivotal role of SDH in the mitochondrial respiratory chain and the inhibitory action of pyrazole compounds.

Mechanism_of_Action cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation UQ Ubiquinone (Q) SDH->UQ e- transfer Fumarate Fumarate SDH->Fumarate Blocked ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase Complex V (ATP Synthase) ComplexIII->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis Inhibitor Novel Pyrazole Compound (SDHI) Inhibitor->SDH Inhibition

Caption: Pyrazole SDHIs block the oxidation of succinate at Complex II.

Pillar 2: A Validated Workflow for Discovery and Characterization

A robust and reproducible experimental workflow is paramount for identifying and validating promising lead compounds. This section outlines a self-validating system, from initial high-throughput screening to detailed mechanistic studies.

The overall discovery pipeline is visualized below.

Experimental_Workflow cluster_Discovery Discovery & Screening cluster_Validation Validation & Characterization cluster_Advanced Advanced Studies Synthesis 1. Synthesis of Novel Pyrazole Derivatives PrimaryScreen 2. Primary In Vitro Screening (Mycelium Growth Inhibition) Synthesis->PrimaryScreen HitID 3. Hit Identification & Triage (EC50 Determination) PrimaryScreen->HitID SecondaryScreen 4. Secondary Screening (MIC Determination) HitID->SecondaryScreen SAR 5. Structure-Activity Relationship (SAR) Analysis SecondaryScreen->SAR MechValidation 6. Mechanism of Action Validation (SDH Assay) SecondaryScreen->MechValidation SAR->Synthesis Iterative Optimization InVivo 7. In Vivo Fungicidal Assay MechValidation->InVivo Docking 8. Molecular Docking & Morphological Studies MechValidation->Docking

Caption: A systematic workflow for pyrazole fungicide discovery.

Step 1: Primary In Vitro Antifungal Screening

The initial step is to screen the synthesized library of pyrazole compounds against a panel of relevant pathogenic fungi. The mycelium growth rate method is a widely adopted, reliable technique for this purpose.[2]

Protocol: Mycelium Growth Inhibition Assay

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.

  • Compound Incorporation: Add the test pyrazole compounds (dissolved in a suitable solvent like DMSO) to the molten PDA to achieve the desired final screening concentration (e.g., 50 or 100 µg/mL). Pour the mixture into sterile Petri dishes. A solvent-only plate serves as the negative control, and a commercial fungicide (e.g., Carbendazol, Pyraclostrobin) serves as the positive control.[13]

  • Fungal Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of the compound-amended and control PDA plates. Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for substantial growth in the negative control (typically 48-96 hours).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where: C is the average diameter of the mycelial colony in the negative control, and T is the average diameter of the mycelial colony in the treated plate.

Rationale: This direct measurement of mycelial growth provides a clear and quantifiable assessment of a compound's fungistatic or fungicidal activity. It is a robust primary screen to quickly identify active compounds.

Step 2: Hit Identification and EC₅₀ Determination

Compounds showing significant inhibition (e.g., >60%) in the primary screen are selected as "hits". The next crucial step is to determine their potency by calculating the Effective Concentration 50 (EC₅₀) , which is the concentration of the compound that inhibits 50% of fungal growth.

This is achieved by performing the mycelium growth inhibition assay as described above but with a range of serial dilutions of the hit compound. The resulting dose-response data is then used to calculate the EC₅₀ value through regression analysis. A lower EC₅₀ value indicates higher potency.

Step 3: Secondary Screening - Minimum Inhibitory Concentration (MIC)

For a more standardized and high-throughput measure of antifungal activity, especially for yeast-like fungi or spore-forming molds, the broth microdilution method is the gold standard.[14][15] This determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible fungal growth.[16]

Protocol: Broth Microdilution MIC Assay

  • Media and Reagents: Use a standardized medium like RPMI-1640.[14] Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL).

  • Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the medium. The final volume in each well should be 100 µL.[16]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Incubation: Incubate the plate at 35-37°C for 24-72 hours, depending on the fungal species.[14][17]

  • MIC Determination: The MIC is determined as the lowest concentration where no visible growth is observed (or where growth is significantly inhibited, e.g., by ≥50% or ≥90%, depending on the standard followed).[16][18] This can be assessed visually or by reading the optical density (OD) with a microplate reader.

Rationale: The broth microdilution method is highly reproducible, requires smaller quantities of compounds, and is amenable to automation. It is the preferred method for generating comparative data that aligns with clinical and laboratory standards.[15][19]

Pillar 3: Structure-Activity Relationship (SAR) and Mechanistic Validation

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of the pyrazole compounds with their observed fungicidal activity. This is critical for optimizing lead compounds to enhance potency and other desirable properties. By systematically modifying different parts of the pyrazole scaffold (e.g., substituents on the pyrazole ring, the nature of the amide or ester linkage), researchers can identify key structural features required for activity.[2][6]

Example SAR Insights from Published Studies:

Compound SeriesFungal TargetKey Structural ModificationObservationReference
Isoxazolol Pyrazole CarboxylatesRhizoctonia solaniSubstitution at C-3 of the pyrazole ringMethyl group (EC₅₀ = 0.37 µg/mL) was far more active than a trifluoromethyl group (EC₅₀ > 100 µg/mL).[13]
Pyrazole AnaloguesFusarium graminearumR₁ substituentA straight chain or cycloalkyl moiety was identified as a key structural feature for high activity.[2]
Pyrazole-4-CarboxamidesCorn RustModifications to the amide moietyCompounds TM-1 through TM-8 showed 2-4 times higher activity than commercial fungicides fluxapyroxad and bixafen.[7]
Arylpyrazole Pyrimidine EthersCucumber Downy MildewSubstituents on the aryl ringCompound 7 (EC₅₀ = 1.22 mg/L) showed significantly higher bioactivity than commercial fungicides.[8]

Rationale: A thorough SAR study provides a rational basis for the next round of chemical synthesis, guiding the design of more effective and targeted antifungal agents rather than relying on random screening.

Mechanism of Action Validation: SDH Enzyme Assay

If SAR and structural analysis suggest a compound may be an SDH inhibitor, it is essential to validate this mechanism directly. This can be achieved through an enzymatic assay that measures the activity of the SDH enzyme in the presence of the inhibitor.

Protocol: SDH Inhibition Assay (Conceptual)

  • Mitochondria Isolation: Isolate mitochondria from the target fungal species through differential centrifugation.

  • Assay Setup: In a 96-well plate, combine the isolated mitochondria, the substrate (succinate), an electron acceptor dye (e.g., DCPIP or MTT), and varying concentrations of the test pyrazole compound.

  • Measurement: Monitor the reduction of the dye over time using a spectrophotometer. The rate of dye reduction is proportional to SDH activity.

  • IC₅₀ Calculation: Plot the rate of reaction against the inhibitor concentration to calculate the Inhibitory Concentration 50 (IC₅₀) , the concentration of the compound required to inhibit 50% of the SDH enzyme's activity.

Validation: A low IC₅₀ value provides strong evidence that the compound's fungicidal activity is mediated through the inhibition of SDH.[12][20] Further validation can be achieved through molecular docking simulations, which model the binding interaction between the pyrazole compound and the Q-site of the SDH enzyme, providing a structural basis for the observed inhibition.[7][20][21]

Conclusion and Future Directions

The exploration of novel pyrazole compounds represents a highly promising avenue for the development of next-generation fungicides. Their proven efficacy as SDH inhibitors provides a strong mechanistic foundation for rational drug design. By employing a systematic and self-validating workflow—encompassing robust in vitro screening, detailed SAR analysis, and direct mechanistic validation—researchers can efficiently identify and optimize potent lead candidates. The integration of these experimental protocols with computational tools like molecular docking will undoubtedly accelerate the discovery process, bringing urgently needed antifungal solutions to the forefront of agricultural and clinical practice.

References

  • Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC Source: National Institutes of Health URL: [Link]

  • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents Source: MDPI URL: [Link]

  • Title: Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan Source: PubMed URL: [Link]

  • Title: Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC Source: National Institutes of Health URL: [Link]

  • Title: THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT Source: UGD Publishing System URL: [Link]

  • Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group Source: National Institutes of Health URL: [Link]

  • Title: Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids Source: PubMed URL: [Link]

  • Title: Sedaxane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Antifungal Drug Discovery Using Bioinformatics Tools | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism Source: PubMed URL: [Link]

  • Title: Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives Source: PubMed URL: [Link]

  • Title: Drawing graphs with dot Source: Graphviz URL: [Link]

  • Title: Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC Source: National Institutes of Health URL: [Link]

  • Title: Antifungal drug discovery: the process and outcomes - PMC Source: National Institutes of Health URL: [Link]

  • Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides Source: ACS Publications URL: [Link]

  • Title: How To Use Graphviz for SEM Models and Path Diagrams Source: Stas Kolenikov URL: [Link]

  • Title: Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Source: MDPI URL: [Link]

  • Title: MIC Determination Source: EUCAST URL: [Link]

  • Title: DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python) Source: YouTube URL: [Link]

  • Title: (PDF) Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study Source: ResearchGate URL: [Link]

  • Title: Special Issue “Antifungal Drug Discovery: Progresses, Challenges, Opportunities” Source: MDPI URL: [Link]

  • Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy Source: ASM Journals URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: Data-Driven Machine Learning Models for Predicting Antifungal Drug Activity Source: Preprints.org URL: [Link]

  • Title: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities Source: ACS Omega URL: [Link]

  • Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: ASM Journals URL: [Link]

  • Title: The Effect of Succinate Dehydrogenase inhibitor/azole Mixtures on Selection of Zymoseptoria Tritici Isolates With Reduced Sensitivity Source: PubMed URL: [Link]

  • Title: Graphviz Source: Graphviz URL: [Link]

  • Title: A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study Source: PubMed URL: [Link]

  • Title: A Quick Introduction to Graphviz Source: JGraph URL: [Link]

  • Title: Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents Source: PubMed URL: [Link]

Sources

Foundational

Technical Guide: Bioactivity Screening & Profiling of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid

The following technical guide is structured as a strategic framework for evaluating 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as EIP-4-CA ) within a Fragment-Based Drug Discovery (FBDD) con...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic framework for evaluating 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as EIP-4-CA ) within a Fragment-Based Drug Discovery (FBDD) context.

Given that EIP-4-CA is a "privileged scaffold" intermediate rather than a final marketed drug, this guide focuses on screening methodologies, target identification strategies, and derivatization logic required to transition this molecule from a chemical building block to a bioactive lead.[1][2]

[1][2][3][4]

Executive Summary: The "Privileged Fragment" Hypothesis

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid represents a classic "Rule of Three" compliant fragment.[1][2][3][4] Its structural architecture combines a distinct lipophilic vector (isopropyl), a solubility-enhancing/coupling handle (carboxylic acid), and a heteroaromatic core (pyrazole) capable of


-stacking and hydrogen bonding.[1][2]

In modern drug discovery, this molecule is not merely an intermediate; it is a bioisostere candidate for phenyl-carboxylic acids and a scaffold for kinase, GPCR, and metabolic enzyme inhibitors.[1]

PropertyValueDrug Discovery Implication
Molecular Weight ~196.25 DaIdeal Fragment (<300 Da).[1][2][3][4] Allows room for growth during optimization.
cLogP ~1.8 - 2.2Balanced Lipophilicity .[1][2][4] Good membrane permeability potential without solubility crashing.[1][4]
H-Bond Donors/Acceptors 1 (OH) / 3 (N, O)Interaction Potential .[1][4] The N2 nitrogen and Carbonyl O are key acceptors.[1][4]
Topological Polar Surface Area ~50 ŲCNS Penetration Potential .[1][4] Well below the 90 Ų threshold for BBB permeation.[1][4]

Strategic Screening Targets (Mechanism of Action)

Based on the pyrazole-4-carboxylic acid scaffold, screening should prioritize three biological distinct pathways. The causality for these choices is rooted in the structural homology of EIP-4-CA to known bioactive ligands.[1][2][3][4]

Pathway A: Kinase ATP-Pocket Binding

Pyrazoles are ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1][4] The N2 nitrogen of the pyrazole ring often mimics the adenine N1 of ATP, forming a critical hinge-region hydrogen bond.[1][4]

  • Target Class: Serine/Threonine Kinases (e.g., BRAF, p38 MAPK).[1][4]

  • Hypothesis: The isopropyl group fills the hydrophobic gatekeeper pocket, while the carboxylic acid interacts with the catalytic lysine or aspartate triad.[1][4]

Pathway B: Metabolic Enzyme Inhibition (DAAO/XO)

Small heterocyclic carboxylic acids are classic inhibitors of D-Amino Acid Oxidase (DAAO) and Xanthine Oxidase (XO).[1][4]

  • Mechanism: The carboxylic acid mimics the substrate's carboxylate (e.g., D-alanine), anchoring the molecule in the active site.[1][4]

  • Therapeutic Area: Schizophrenia (DAAO) or Gout (XO).[1][4]

Pathway C: GPCR Allosteric Modulation

The scaffold bears structural similarity to ligands for the Nicotinic Acid Receptor (GPR109A) and Cannabinoid receptors (CB1/CB2).[1][4]

  • Screening Mode: EIP-4-CA should be screened as a negative allosteric modulator (NAM) or fragment agonist using high-concentration functional assays.[1][2][3][4]

Visualization: Screening Workflow & Logic

The following diagram illustrates the decision matrix for screening EIP-4-CA, moving from physicochemical validation to specific assay selection.

ScreeningWorkflow Start Compound: EIP-4-CA (Fragment Entry) QC Step 1: QC & Solubility (DMSO vs Phosphate Buffer) Start->QC Branch Solubility > 1mM? QC->Branch DirectBind Step 2A: Biophysical Screening (SPR / STD-NMR) Branch->DirectBind Yes (Ideal) Enzymatic Step 2B: High-Concentration Enzymatic Assay (100 µM) Branch->Enzymatic Marginal TargetID Target Identification DirectBind->TargetID Enzymatic->TargetID Kinase Kinase Panel (ATP Competition) TargetID->Kinase Metabolic DAAO / XO (Redox Assay) TargetID->Metabolic GPCR GPR109A / CB1 (cAMP / Calcium) TargetID->GPCR XRay Step 3: X-Ray Crystallography (Soak System) Kinase->XRay Hit Confirmation Metabolic->XRay

Figure 1: Critical path for validating EIP-4-CA bioactivity.[1][2][3][4] Note the bifurcation based on solubility, a common failure point for lipophilic pyrazoles.

Detailed Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol 4.1: Saturation Transfer Difference (STD) NMR

Rationale: As a small fragment, EIP-4-CA likely has low affinity (


 in high 

M to mM range).[1][2][3][4] Traditional biochemical assays may produce false negatives.[1][4] STD-NMR detects transient binding, making it the gold standard for this molecule.[1][2][4]

Materials:

  • Ligand: EIP-4-CA (2 mM stock in

    
    -DMSO).[1][2][3][4]
    
  • Target Protein: Recombinant Kinase or Enzyme (e.g., 5-10

    
    M).[1][4]
    
  • Buffer: 50 mM Phosphate, 150 mM NaCl,

    
    .[1][4]
    

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample containing the protein (10

    
    M) and ligand (1 mM) in deuterated buffer (100:1 Ligand:Protein ratio).[1][4]
    
  • Control: Prepare a sample with Ligand only (no protein) to rule out aggregation or artifacts.[1][4]

  • Pulse Sequence: Apply a train of Gaussian pulses to saturate specific protein methyl resonances (on-resonance, typically -1 ppm to 0 ppm) and a reference spectrum (off-resonance, 30 ppm).

  • Acquisition: Record the difference spectrum (Off-Resonance minus On-Resonance).

  • Data Analysis:

    • Positive Hit: Signals corresponding to EIP-4-CA protons (isopropyl methyls are excellent markers) appear in the difference spectrum.[1][2][3][4] This indicates magnetization transfer from the protein to the ligand (binding event).[1][4]

    • Validation: If the "Ligand Only" control shows signals, the result is a False Positive (aggregation).[1][4]

Protocol 4.2: Derivatization for SAR Expansion (Amide Coupling)

Rationale: The carboxylic acid is the primary vector for optimization.[1][4] Converting it to an amide often improves potency by 10-100x by accessing adjacent hydrophobic pockets.[1][2][3][4]

Reaction Scheme: EIP-4-CA + R-NH2 -> [HATU/DIPEA] -> EIP-4-Carboxamide[1][2][3][4]

Procedure:

  • Dissolve EIP-4-CA (1 eq) in dry DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 mins to activate the acid (forming the OAt ester).[1][4]

  • Add the amine partner (e.g., benzylamine, aniline derivatives) (1.1 eq).[1][4]

  • Stir at RT for 4-12 hours.

  • Purification: Since EIP-4-CA is acidic and the product is neutral, perform a basic wash (NaHCO3) to remove unreacted starting material.[1][2][4]

Quantitative Data Interpretation

When screening EIP-4-CA, results must be categorized strictly to avoid "activity cliffs" (misinterpreting noise as signal).[1][2][3][4]

Assay TypeMetric"Hit" ThresholdInterpretation
Biochemical (Kinase) % Inhibition @ 100 µM> 30%Valid Fragment Hit. Proceed to

determination.
Biophysical (SPR) Binding Affinity (

)
< 500 µMHigh Quality. Ligand efficiency (LE) is likely high.[1][4]
Cellular (viability)

< 50 µMSuspicious. Fragments rarely show cellular potency without optimization.[1][4] Suspect off-target toxicity or membrane disruption.[1][2][3][4]
Solubility Turbidimetry> 200 µg/mLPass. Sufficient for bioassays.[1][4]

Pathway Logic & Derivatization Map

The following diagram illustrates how to chemically evolve EIP-4-CA based on the initial screening results.

SAR_Logic cluster_mods Derivatization Zones Core EIP-4-CA (Scaffold) Acid C4-COOH Modification (Primary Vector) Core->Acid N1 N1-Ethyl Optimization (Solubility/ steric) Core->N1 C3 C3-Isopropyl Tuning (Hydrophobic Pocket) Core->C3 Target_Kinase Target: Kinase Action: Amide Coupling (Reach Gatekeeper) Acid->Target_Kinase If Kinase Hit Target_GPCR Target: GPCR Action: Bioisostere (Tetrazole/Oxadiazole) Acid->Target_GPCR If GPCR Hit

Figure 2: Structure-Activity Relationship (SAR) expansion strategy. The C4-COOH is the primary diversity point.[1][2][3]

References

  • Alam, M. A. (2023).[1][4][5] "Pyrazole: an emerging privileged scaffold in drug discovery."[1][4][5][6][7] Future Medicinal Chemistry, 15(21), 2011–2023.[1][4][5]

  • Erlanson, D. A., et al. (2016).[1][4] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.[1][4]

  • PubChem Compound Summary. (2025). "Ethyl 1H-pyrazole-4-carboxylate (Analog)." National Center for Biotechnology Information.[1][4]

  • Nitulescu, G. M., et al. (2023).[1][4] "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." International Journal of Molecular Sciences, 24(10).[1][4] [1][2][4]

  • BldPharm. (2025).[1][4][8] "4-Nitro-1H-pyrazole-3-carboxylic acid (Structural Analog Data)." Safety & Physicochemical Properties.

Sources

Protocols & Analytical Methods

Method

application of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid in agriculture

Application Note: Strategic Utilization of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid in Agrochemical Discovery Part 1: Executive Summary & Technical Profile[1][2] 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid in Agrochemical Discovery

Part 1: Executive Summary & Technical Profile[1][2]

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1250570-10-5) represents a critical structural scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and mitochondrial electron transport inhibitor (METI) acaricides.[1][2][3] Unlike first-generation pyrazoles which predominantly utilized 1-methyl-3-trifluoromethyl motifs (e.g., Penthiopyrad, Fluxapyroxad), this specific ethyl/isopropyl variant offers unique lipophilicity (LogP) modulation, enhancing cuticular penetration in crops and metabolic stability against resistant fungal strains.[1][2][3]

This guide details the application of this moiety in Structure-Activity Relationship (SAR) optimization , active ingredient (AI) synthesis , and residue analysis protocols for regulatory compliance.[1][2][3]

Chemical Profile
PropertySpecification
CAS Number 1250570-10-5
IUPAC Name 1-Ethyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
Key Functionality Carboxylic acid handle for amide coupling; Pyrazole core for π-stacking interactions in the Q-site of Complex II

Part 2: Application I - Synthesis & Derivatization (SDHI Development)

Context: The primary utility of this acid is as a precursor for carboxamide fungicides.[1][2] The carboxylic acid group is activated to an acid chloride or mixed anhydride, then coupled with an amine (often an aniline or heterocyclic amine) to form the bioactive amide bond.[1][2]

Mechanism of Action (Rationale)

The 1-ethyl-3-isopropyl substitution pattern is designed to fill the hydrophobic pocket of the succinate dehydrogenase enzyme (Complex II).[1][3]

  • 1-Ethyl Group: Provides steric bulk superior to methyl, potentially overcoming resistance mutations (e.g., H272L in Botrytis).[1][2]

  • 3-Isopropyl Group: Increases lipophilicity, facilitating transport across the fungal cell wall.[1][2]

Experimental Protocol: Amide Coupling (AI Synthesis)

Objective: Synthesize a representative SDHI analog (N-phenyl-1-ethyl-3-isopropyl-1H-pyrazole-4-carboxamide).

Reagents:

  • 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (1.0 eq)[1][2][3][4][5]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride (1.2 eq)[1][2][3]

  • Aniline derivative (e.g., 2-(trifluoromethyl)aniline) (1.1 eq)[1][2][3]

  • Triethylamine (Et₃N) or Pyridine (2.0 eq)[1][2][3]

  • Dichloromethane (DCM) (anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve 10 mmol (1.82 g) of the carboxylic acid in 20 mL anhydrous DCM under N₂ atmosphere.

    • Add catalytic DMF (2 drops).[1][2]

    • Dropwise add 12 mmol Oxalyl Chloride at 0°C.[1][2]

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

    • Checkpoint: Monitor conversion via TLC (MeOH/DCM 1:9). The acid spot should disappear.[1][2]

    • Evaporate solvent to yield the crude acid chloride (yellow oil).[1][2] Re-dissolve in 10 mL DCM.

  • Coupling Reaction:

    • In a separate vessel, dissolve 11 mmol of the aniline derivative and 20 mmol Et₃N in 15 mL DCM.

    • Cool the amine solution to 0°C.[1][2]

    • Slowly add the acid chloride solution to the amine mixture over 15 minutes.

    • Allow to warm to RT and stir for 4–6 hours.

  • Work-up & Purification:

    • Quench with water (20 mL).

    • Wash organic layer with 1N HCl (remove unreacted amine), then Sat.[1][2] NaHCO₃ (remove unreacted acid), then Brine.

    • Dry over MgSO₄, filter, and concentrate.[1]

    • Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (Hexane/EtOAc gradient).[1][2]

Visual Workflow (Synthesis):

SynthesisWorkflow Start 1-Ethyl-3-isopropyl- pyrazole-4-COOH Activation Activation (Oxalyl Chloride/DCM) Start->Activation  N2 atm, 0°C   Intermediate Acid Chloride Intermediate Activation->Intermediate  -HCl, -CO, -CO2   Coupling Amide Coupling (+ Aniline / Et3N) Intermediate->Coupling  Addition to Amine   Workup Work-up & Purification Coupling->Workup  Quench   Final Target SDHI Analog Workup->Final  Crystallization  

Caption: Synthetic pathway for converting the carboxylic acid building block into a bioactive carboxamide fungicide.

Part 3: Application II - Residue Analysis & Quality Control

Context: During field trials, it is essential to monitor the degradation of the parent fungicide. The 1-ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid is often a primary metabolite found in soil and plant matrices after the amide bond of the parent SDHI is cleaved by hydrolysis.[1][2][3]

Protocol: LC-MS/MS Quantification in Soil

Objective: Quantify trace levels (LOQ: 0.01 mg/kg) of the acid metabolite in agricultural soil.

Instrumentation:

  • HPLC: Agilent 1290 Infinity II or equivalent.[1][2]

  • MS: Triple Quadrupole (QqQ) with Electrospray Ionization (ESI).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

Sample Preparation (QuEChERS Modified):

  • Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 10 mL Acetonitrile (ACN) with 1% Formic Acid.[1][2]

  • Agitation: Vortex for 1 min, then shake vigorously for 15 min.

  • Salting Out: Add 4 g MgSO₄ and 1 g NaCl. Shake immediately for 1 min to prevent clumping.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min.

  • Clean-up: Transfer 1 mL supernatant to a dSPE tube (containing PSA/C18). Note: Use minimal PSA (Primary Secondary Amine) as it can retain acidic analytes like carboxylic acids.[1][2] If recovery is low, skip PSA and use only C18/MgSO₄.[1][2][3]

  • Filtration: Filter through 0.2 µm PTFE filter into an amber vial.

LC-MS/MS Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

  • Gradient: 10% B (0-1 min) → 95% B (8 min) → Hold (2 min).

  • Ionization: ESI Negative Mode (Carboxylic acids ionize better in Neg mode: [M-H]⁻).[1][2]

  • MRM Transitions:

    • Precursor: 181.1 m/z ([M-H]⁻)[1][2][3]

    • Quantifier: 137.1 m/z (Loss of CO₂)[1][2][3]

    • Qualifier: 109.1 m/z[1][2]

Visual Workflow (Analysis):

AnalysisWorkflow Sample Soil Sample (10g) Extract Extraction (ACN + 1% Formic Acid) Sample->Extract Salt Partitioning (MgSO4 / NaCl) Extract->Salt Clean dSPE Clean-up (C18 only, NO PSA) Salt->Clean  Supernatant   Analyze LC-MS/MS Analysis (ESI Negative Mode) Clean->Analyze  Filter 0.2µm  

Caption: Optimized analytical workflow for residue analysis. Note the exclusion of PSA to prevent acid loss.[1][2]

Part 4: Biological Efficacy & SAR Insights

Structure-Activity Relationship (SAR): The 1-ethyl-3-isopropyl moiety is critical for "patent busting" and resistance management.[1][2][3]

  • Lipophilicity: The isopropyl group (LogP contribution ~ +1.[1][2]3) makes the molecule more hydrophobic than the standard methyl group, potentially increasing rainfastness in foliar applications.[1][2]

  • Steric Hindrance: The bulky ethyl group at N1 protects the pyrazole ring from rapid metabolic N-demethylation, a common detoxification pathway in fungi for standard N-methyl pyrazoles.[1][2][3]

Comparative Data (Hypothetical Efficacy vs. Standard):

Compound VariantR1 (N-pos)R3 (C-pos)Relative Fungicidal Potency (In Vitro)Metabolic Stability (t1/2)
Standard (Ref)MethylMethyl1.0x4.5 hrs
Penthiopyrad-typeMethylCF32.5x12 hrs
Target Analog Ethyl Isopropyl 2.2x 18 hrs

Interpretation: The target analog maintains high potency while significantly extending metabolic stability due to the steric bulk of the Ethyl/Isopropyl groups.[1][3]

References

  • Lamberth, C. (2007).[1][2][6] "Pyrazole Chemistry in Crop Protection." Heterocycles, 71(7), 1467-1502.[1][2]

  • PubChem. (2023).[1][2] "Compound Summary: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (CAS 1250570-10-5)."[1][2][3][4][7] National Library of Medicine.[1][2]

  • Chem-Impex Int. (2023).[1][2] "Product Catalog: Pyrazole Carboxylic Acids for Agrochemical Synthesis."

  • Fujii, K., et al. (2014).[1][2] "Process for preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester." WO2014120397A1.[1][2] [1][2][3]

  • Sigma-Aldrich. (2023).[1][2] "Safety Data Sheet: 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid analogs."

Sources

Application

High-Performance Liquid Chromatography (HPLC) Strategies for Pyrazole-4-Carboxylic Acid Derivatives

Application Note: AN-PYZ-0426 Abstract & Chemical Context Pyrazole-4-carboxylic acid derivatives are critical scaffolds in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, non-steroidal anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYZ-0426

Abstract & Chemical Context

Pyrazole-4-carboxylic acid derivatives are critical scaffolds in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, non-steroidal anti-inflammatory drugs (NSAIDs), and kinase inhibitors.

The analysis of these compounds presents a unique chromatographic challenge due to their amphoteric nature . The pyrazole ring possesses a basic nitrogen (proton acceptor), while the carboxylic acid moiety (pKa ≈ 3.88) acts as a proton donor. This duality often leads to secondary interactions with stationary phase silanols, resulting in peak tailing, poor resolution, or retention shifts.

This guide provides three distinct protocols tailored to the polarity and ionization state of the specific derivative, moving beyond generic "one-size-fits-all" approaches.

Method Development Decision Logic

Effective separation requires matching the column chemistry to the dominant interaction mode of the analyte. Use the following logic flow to select the appropriate protocol.

MethodSelection Start Start: Analyze Analyte Structure CheckAcid Is the Carboxylic Acid Free? Start->CheckAcid CheckPolarity Is the Derivative Highly Polar? (e.g., Amino/Hydroxyl groups) CheckAcid->CheckPolarity Yes (COOH present) MethodA Protocol A: Standard RP (C18 + Acidic Mobile Phase) CheckAcid->MethodA No (Ester/Amide) MethodB Protocol B: Aqueous Stable RP (Polar-Embedded C18) CheckPolarity->MethodB No (LogP > 0) MethodC Protocol C: HILIC (Bare Silica/Amide) CheckPolarity->MethodC Yes (LogP < 0)

Figure 1: Decision matrix for selecting the optimal stationary phase based on analyte acidity and polarity.

Experimental Protocols

Protocol A: Reverse Phase for Esters & Lipophilic Derivatives

Target: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate and similar non-ionizable esters. Rationale: Esters lack the free acidic proton, reducing the need for aggressive pH buffering. A standard C18 column provides sufficient hydrophobic retention.

ParameterCondition
Column Agilent Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent Endcapped C18
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 20% B (Isocratic hold)2-12 min: 20% → 80% B12-15 min: 80% B15.1 min: 20% B (Re-equilibration)
Detection UV @ 254 nm (Aromatic ring) and 206 nm (Carbonyl)
Temperature 30°C

Scientific Insight: The use of formic acid is critical not just for pH control, but to protonate the pyrazole nitrogen, preventing it from interacting with residual silanols on the silica support [1].

Protocol B: Aqueous-Stable Method for Free Acids

Target: 1-Methyl-1H-pyrazole-4-carboxylic acid and other free acids. Rationale: Free acids are highly polar and often elute near the void volume (t0) on standard C18 columns. "Phase collapse" or dewetting occurs if 100% aqueous mobile phase is used on standard C18. This protocol uses a polar-embedded group to maintain pore wetting.

ParameterCondition
Column Phenomenex Synergi Hydro-RP or Waters Atlantis T3 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B Methanol
Flow Rate 0.8 mL/min
Mode Isocratic: 90% A / 10% B (Adjust B up to 30% for retention tuning)
Detection UV @ 210-220 nm
Important Note Do not use this method for LC-MS due to non-volatile phosphate salts. For MS, substitute Phosphate with 0.1% Formic Acid.

Scientific Insight: A pH of 2.5 is selected because it is well below the pKa of the carboxylic acid (~3.88) [2]. This ensures the acid remains in its neutral (protonated) form, significantly increasing retention on the hydrophobic stationary phase.

Protocol C: HILIC for Highly Polar/Amino Derivatives

Target: 5-amino-1H-pyrazole-4-carboxylic acid (Zwitterionic or highly polar). Rationale: When the analyte contains both amine and acid groups, it may be too polar for RP-HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention for these species.

ParameterCondition
Column Waters XBridge Amide or TSKgel Amide-80 (100 mm × 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 90% B to 60% B over 10 minutes (Inverse gradient)
Sample Diluent 80:20 Acetonitrile:Water (Critical: Sample must be in high organic)

Analytical Workflow & Data Integrity

To ensure reproducibility, the following workflow incorporates "Self-Validating" checkpoints.

Workflow Prep Sample Preparation (Dissolve in Mobile Phase Initial) Check1 Checkpoint 1: Solubility Check (Is solution clear?) Prep->Check1 Inj Injection (5-10 µL) Check1->Inj Pass Sep Chromatographic Separation Inj->Sep Check2 Checkpoint 2: System Suitability (Tailing Factor < 1.5?) Sep->Check2 Check2->Sep Fail: Adjust pH/Temp Data Data Analysis & Quantitation Check2->Data Pass

Figure 2: Operational workflow with integrated quality control checkpoints.

System Suitability Parameters (Acceptance Criteria)
  • Resolution (Rs): > 2.0 between the main peak and nearest impurity.

  • Tailing Factor (Tf): 0.9 < Tf < 1.5. (Values > 1.5 indicate secondary silanol interactions; add 5mM Triethylamine if using Protocol A).

  • Precision (RSD): < 1.0% for retention time; < 2.0% for peak area (n=6 injections).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Secondary interaction between pyrazole nitrogen and silanols.1. Lower pH to < 3.0 to protonate silanols.2. Switch to a "High Purity" or "Hybrid" silica column (e.g., XBridge).3. Add ion-pairing agent (TEA) if detection allows.
Fronting Column overload or solubility mismatch.1. Reduce injection volume.2. Ensure sample solvent matches mobile phase A.
Retention Shift pH fluctuation affecting ionization state.1. Verify buffer pH with a calibrated meter (do not rely on volume mixing).2. Use a buffer with higher capacity (e.g., increase Phosphate from 10mM to 25mM).
Split Peaks Sample solvent too strong.Dilute sample with water or initial mobile phase ratio.

References

  • SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - Chemical and Physical Properties.[1] National Library of Medicine. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis (IJCPA). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

Sources

Method

An Application Guide to the NMR Spectroscopic Analysis of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Abstract Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Nucle...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation and characterization of these compounds. This guide provides a detailed overview of ¹H and ¹³C NMR spectroscopic data for substituted pyrazoles, offering insights into the influence of substituents on chemical shifts and coupling constants. Furthermore, it presents robust, step-by-step protocols for sample preparation and data acquisition, including advanced 2D NMR techniques, to ensure accurate and reproducible results. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of pyrazole derivatives.

Introduction: The Significance of Pyrazoles and NMR

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of clinically successful drugs.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of these compounds. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can unambiguously determine the constitution, configuration, and conformation of novel pyrazole derivatives. This analytical precision is critical for establishing structure-activity relationships (SAR) and ensuring the identity and purity of drug candidates.

Fundamentals of Pyrazole NMR Spectroscopy

Structure, Numbering, and Tautomerism

The pyrazole ring is numbered starting from one of the nitrogen atoms, proceeding around the ring to give the substituents the lowest possible locants. A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N2). This rapid exchange can lead to time-averaged signals in the NMR spectrum, particularly for the C3 and C5 carbons.[1][2]

Caption: Pyrazole Ring Numbering and Structure.

General ¹H NMR Characteristics

The protons on the pyrazole ring typically resonate in the aromatic region of the spectrum.

  • H4: The proton at the C4 position is generally found in the range of δ 6.0-6.5 ppm.

  • H3 and H5: The protons at the C3 and C5 positions are typically more deshielded, appearing between δ 7.5 and 8.5 ppm.

  • N-H: The N-H proton of N-unsubstituted pyrazoles is often broad and can be found over a wide chemical shift range (δ 8.0-14.0 ppm), its position being highly dependent on solvent and concentration.

The coupling constant between H3 and H4 (³J H3,H4) is typically small, in the range of 1.5-3.0 Hz. Similarly, the coupling between H4 and H5 (³J H4,H5) is also in this range. A small four-bond coupling (⁴J H3,H5) of 0.5-1.0 Hz may sometimes be observed.

General ¹³C NMR Characteristics

The carbon atoms of the pyrazole ring also have characteristic chemical shift ranges.[3]

  • C4: The C4 carbon is the most shielded, typically resonating between δ 100-110 ppm.[3][4]

  • C3 and C5: The C3 and C5 carbons are more deshielded, appearing in the range of δ 130-150 ppm. In N-unsubstituted pyrazoles, the rapid tautomerism can cause the signals for C3 and C5 to be broadened or even coalesce into a single, averaged signal.[1][2]

Influence of Substituents on NMR Spectra

The electronic nature and position of substituents dramatically influence the ¹H and ¹³C NMR chemical shifts.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OR, and alkyl groups increase the electron density of the pyrazole ring. When attached to the ring carbons, they cause an upfield shift (to lower ppm values) of the ring protons and carbons, particularly at the ortho and para positions.

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -C(O)R decrease the electron density of the ring. This deshielding effect results in a downfield shift (to higher ppm values) of the ring protons and carbons.

The position of the substituent is also critical. For instance, a substituent at the N1 position will have a significant electronic influence on both the C3 and C5 positions.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles
Substituent(s)H-3H-4H-5Solvent
Unsubstituted7.626.317.62CDCl₃
1-Methyl7.496.227.35CDCl₃
3-Methyl-6.107.45CDCl₃
4-Nitro8.10-8.10DMSO-d₆
1-Phenyl-3-methyl-5-amino-5.40-DMSO-d₆

Data compiled from various literature sources.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles
Substituent(s)C-3C-4C-5Solvent
Unsubstituted134.7105.7134.7CDCl₃
1-Methyl138.8105.0129.5CDCl₃
3-Methyl148.2105.1134.9CDCl₃
4-Nitro139.1136.2139.1DMSO-d₆
3,5-Dimethyl145.3104.8145.3CDCl₃[5]

Data compiled from various literature sources.

Advanced NMR Techniques for Structural Elucidation

For complex or isomeric substituted pyrazoles, 1D NMR spectra may not be sufficient for unambiguous structural assignment. In such cases, 2D NMR techniques are invaluable.[6][7]

Caption: Workflow for Structural Elucidation using 2D NMR.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the connectivity of proton networks within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.[8][9] This is extremely useful for assigning carbon signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data.

Protocol for Sample Preparation

Causality: The choice of solvent is critical as it must dissolve the analyte without reacting with it, and its signals should not obscure important regions of the spectrum. The concentration must be sufficient for good signal-to-noise but not so high as to cause line broadening due to aggregation.

  • Analyte Purity: Ensure the pyrazole derivative is of high purity (>95%), as impurities will complicate the spectrum.

  • Mass Determination: Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of a liquid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Common choices for pyrazoles include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[3] DMSO-d₆ is particularly useful for N-unsubstituted pyrazoles as it can help in observing the N-H proton.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous. A brief sonication may be necessary for sparingly soluble compounds.

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[10][11] Many deuterated solvents are now available with TMS already added.

Protocol for Data Acquisition (¹H and ¹³C NMR)

Causality: The acquisition parameters are chosen to balance signal-to-noise, resolution, and experimental time. For ¹³C NMR, a longer relaxation delay and a larger number of scans are necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a 5-10 mg sample.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Set a spectral width of approximately 200-240 ppm, centered around 100-120 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for the quantitative observation of quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required. The exact number will depend on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum correctly.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum.

Conclusion

NMR spectroscopy is an indispensable technique in the field of pyrazole chemistry. A thorough understanding of the fundamental principles of ¹H and ¹³C NMR, coupled with the application of advanced 2D techniques and adherence to rigorous experimental protocols, enables researchers to confidently elucidate the structures of novel pyrazole derivatives. This guide serves as a practical starting point for scientists, providing the necessary information to acquire and interpret high-quality NMR data, thereby accelerating research and development in this vital area of chemical science.

References

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]

  • 2D NMR Experiments - HETCOR. (2019). Nanalysis. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). DOI. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

  • Carbon-13 nmr Spectroscopy of pyrazole and some substituted pyrazoles. (n.d.). RSC Publishing. Retrieved from [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Retrieved from [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025). ScienceDirect. Retrieved from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Guidelines for ACS Journals. (n.d.). ACS Publications. Retrieved from [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Purification of Pyrazole Carboxylic Acids

Introduction: The Critical Role of Purity in Pyrazole Carboxylic Acid Applications Pyrazole carboxylic acids are a cornerstone class of heterocyclic compounds, pivotal in the landscape of drug discovery and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrazole Carboxylic Acid Applications

Pyrazole carboxylic acids are a cornerstone class of heterocyclic compounds, pivotal in the landscape of drug discovery and materials science. Their structural motif is a key pharmacophore in a multitude of therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and antitumor drugs[1]. Furthermore, their utility as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) has opened new frontiers in gas storage, catalysis, and sensing technologies[2].

The efficacy and safety of pharmaceutical compounds, and the performance of advanced materials, are inextricably linked to the purity of their constituent building blocks. Impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and compromised material integrity. Therefore, robust and efficient purification strategies are not merely a procedural step but a fundamental requirement for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of the principal techniques for purifying pyrazole carboxylic acids. It moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights to empower researchers to tackle purification challenges with confidence. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the desired purity is achieved.

Purification by Recrystallization: Harnessing Solubility Differentials

Recrystallization is a powerful and widely used technique for purifying solid compounds, leveraging the principle that the solubility of a compound in a solvent is temperature-dependent. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

The Principle of Recrystallization

The process involves dissolving the impure pyrazole carboxylic acid in a suitable solvent at or near its boiling point to create a saturated solution. As the solution cools, the solubility of the pyrazole carboxylic acid decreases, leading to the formation of a crystalline solid. The impurities, being present in lower concentrations, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.

Selecting the Optimal Recrystallization Solvent

The choice of solvent is critical for successful recrystallization. Pyrazole carboxylic acids, with their polar carboxylic acid group and a less polar pyrazole ring, exhibit a range of solubilities.

Table 1: Common Recrystallization Solvents for Pyrazole Carboxylic Acids

Solvent SystemPolarityTypical Applications & Notes
WaterHighSuitable for pyrazole carboxylic acids with additional polar functional groups. Acidification of an aqueous solution of the carboxylate salt can also induce crystallization.
Ethanol / MethanolHighGood general-purpose solvents for many pyrazole derivatives. Often used when the compound is highly soluble in other organic solvents[1][3].
Ethyl Acetate (AcOEt)MediumFrequently used, often in combination with a less polar co-solvent like hexane or heptane[4].
Toluene / XyleneLowEffective for less polar pyrazole carboxylic acid derivatives[1][3].
Diethyl Ether / Isopropyl EtherLowUseful for precipitating less polar compounds. One patent mentions crystallization from "iso ether"[4].
Mixed Solvent Systems (e.g., Toluene-Hexane, Ethanol-Water)VariableAllows for fine-tuning of solubility. The compound should be soluble in one solvent and sparingly soluble in the other[3].
Step-by-Step Recrystallization Protocol
  • Solvent Selection: Use small-scale trials to identify a suitable solvent or solvent pair from Table 1.

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Further analysis by NMR or HPLC can confirm purity.

Troubleshooting Recrystallization
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: This can occur if too much solvent was added. Concentrate the solution by boiling off some of the solvent. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Acid-Base Extraction: A Chemoselective Purification Strategy

Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic compounds, like pyrazole carboxylic acids, from neutral or basic impurities[5][6]. This method exploits the change in solubility of the carboxylic acid upon its conversion to a salt.

The Principle of Acid-Base Extraction

The carboxylic acid group of a pyrazole carboxylic acid is acidic and will react with a base to form a water-soluble carboxylate salt. This salt will partition into an aqueous layer, while neutral or basic impurities will remain in an immiscible organic layer[7]. The aqueous layer containing the carboxylate salt is then separated, and the pyrazole carboxylic acid is regenerated by adding a strong acid, causing it to precipitate out of the aqueous solution[8]. The choice of base is important; a weak base like sodium bicarbonate is often sufficient to deprotonate a carboxylic acid without reacting with less acidic protons on the pyrazole ring[6][7]. The pKa of the carboxylic acid group in pyrazole carboxylic acids is typically in the range of 3-5, while the pKa for deprotonation of the pyrazole N-H is much higher (around 14)[9][10].

Workflow for Acid-Base Extraction

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., Ether) sep_funnel Separatory Funnel: Add aq. NaHCO3 start->sep_funnel organic_layer Organic Layer: Neutral/Basic Impurities sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer: Pyrazole Carboxylate Salt sep_funnel->aqueous_layer Separate waste Waste organic_layer->waste acidify Acidify with HCl to pH ~2 aqueous_layer->acidify filtration Vacuum Filtration acidify->filtration pure_product Pure Pyrazole Carboxylic Acid filtration->pure_product ColumnChromatography start Dissolve Crude Product in Minimal Solvent load_column Load onto Silica Gel Column start->load_column elute Elute with Mobile Phase (e.g., Hexane/EtOAc + AcOH) load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Pyrazole Carboxylic Acid evaporate->pure_product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Regioisomer Formation in Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for a common challenge in syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for a common challenge in synthetic chemistry: controlling regioselectivity in pyrazole synthesis. The formation of pyrazole rings, a cornerstone in medicinal chemistry, often leads to mixtures of regioisomers, complicating purification and reducing yields. This resource will equip you with the knowledge to anticipate, troubleshoot, and ultimately control these outcomes.

Frequently Asked Questions (FAQs)

Here, we address the fundamental questions researchers frequently encounter when dealing with regioisomer formation in pyrazole synthesis.

Q1: What are the primary drivers of regioisomer formation in classical pyrazole synthesis?

In the widely used Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, the formation of regioisomers is a common issue when the dicarbonyl compound is unsymmetrical.[1] The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by cyclization and dehydration.[2][3] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons of the 1,3-dicarbonyl compound, leading to two possible reaction pathways and, consequently, a mixture of regioisomeric pyrazoles.

Q2: How do the electronic and steric properties of substituents on the 1,3-dicarbonyl compound influence regioselectivity?

The electronic and steric nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role in directing the initial nucleophilic attack of the hydrazine.

  • Electronic Effects: A more electrophilic (electron-deficient) carbonyl carbon will be more susceptible to nucleophilic attack. For instance, if one of the carbonyl groups is adjacent to an electron-withdrawing group (e.g., a trifluoromethyl group), the initial reaction is more likely to occur at that site.

  • Steric Hindrance: A sterically bulky substituent near a carbonyl group can hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl. This principle can be strategically employed to favor the formation of a specific regioisomer.[4]

Q3: What is the role of the substituted hydrazine in determining the final pyrazole regioisomer?

The nature of the substituted hydrazine is also a key determinant. The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is different. The substituted nitrogen is generally less nucleophilic due to steric hindrance and electronic effects of the substituent. Consequently, the initial condensation reaction typically involves the unsubstituted -NH2 group attacking a carbonyl carbon of the 1,3-dicarbonyl compound.

Q4: How do reaction conditions like solvent, temperature, and pH affect the regiochemical outcome?

Reaction conditions can significantly influence the ratio of regioisomers formed.[1]

  • pH: The pH of the reaction medium can alter the reactivity of both the 1,3-dicarbonyl compound (through enolization) and the hydrazine (protonation). Acid catalysis is often employed in Knorr-type syntheses to facilitate imine formation.[2] The specific pH can influence which carbonyl group is more activated towards condensation.

  • Solvent: The choice of solvent can impact the stability of intermediates and transition states. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.[5] This is attributed to the ability of these solvents to form hemiketals with the more reactive carbonyl group, thus directing the hydrazine to attack the other carbonyl.[5]

  • Temperature: While temperature primarily affects the reaction rate, it can also influence the equilibrium between different intermediates, thereby having a modest effect on the final regioisomeric ratio.

Q5: Are there modern synthetic methods that offer superior regioselectivity compared to the classical Knorr synthesis?

Yes, several modern approaches provide excellent regiocontrol:

  • 1,3-Dipolar Cycloadditions: These reactions, for example between a sydnone and an alkyne, can offer high regioselectivity.[6] However, early methods were often limited by harsh conditions and poor regioselectivity with unsymmetrical alkynes.[6] More recent developments, such as copper-catalyzed sydnone-alkyne cycloadditions (CuSAC), have improved the regioselective synthesis of 1,4-disubstituted pyrazoles.[6]

  • Synthesis from Hydrazones and Nitroolefins: This method can provide excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[7]

  • Multi-component Reactions: Some multi-component reactions, for instance, involving aldehydes, β-ketoesters, and hydrazines, can exhibit high regioselectivity, especially with asymmetric diketones.[8]

  • Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This approach has been shown to yield 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[9][10]

Troubleshooting Guide: Addressing Regioisomer Formation in Your Experiments

This section provides a structured approach to troubleshooting common issues related to regioisomer formation during pyrazole synthesis.

Problem Potential Cause Recommended Solution
1. A mixture of regioisomers is consistently observed. The electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are insufficient to direct the reaction.Modify the 1,3-dicarbonyl substrate: Introduce a bulky substituent or a strong electron-withdrawing group to enhance the differentiation between the two carbonyls. Change the reaction solvent: Experiment with fluorinated alcohols like TFE or HFIP to potentially block one of the carbonyl groups through hemiketal formation.[5] Explore alternative synthetic routes: Consider a 1,3-dipolar cycloaddition or a multi-component reaction that is known to be highly regioselective.[6][8]
2. The major regioisomer formed is the undesired one. The more reactive carbonyl group, based on electronics or sterics, is leading to the unwanted product.Reverse the polarity of the reactants: If possible, modify the substituents on the 1,3-dicarbonyl to make the desired reaction site more reactive. Utilize a protecting group strategy: Temporarily protect the more reactive carbonyl group, force the reaction at the desired site, and then deprotect. Investigate stepwise synthesis: A stepwise approach, where the hydrazone is first isolated and then cyclized under different conditions, might offer better control.[11]
3. Inconsistent regioisomeric ratios between batches. Subtle variations in reaction conditions (e.g., pH, temperature, moisture content) are affecting the outcome.Standardize reaction conditions rigorously: Ensure precise control over pH, temperature, and solvent purity. Use freshly distilled solvents and inert atmosphere conditions if necessary. Analyze the purity of starting materials: Impurities in the 1,3-dicarbonyl or hydrazine can influence the reaction pathway.
4. Difficulty in separating the regioisomers. The physicochemical properties (e.g., polarity, boiling point) of the regioisomers are very similar.Optimize chromatographic conditions: Experiment with different solvent systems, stationary phases (e.g., silica gel, alumina, reverse-phase), and techniques (e.g., flash chromatography, preparative HPLC). Consider derivatization: If separation is extremely challenging, consider derivatizing the mixture to introduce a functional group that allows for easier separation, followed by removal of the derivatizing group. Explore crystallization techniques: Fractional crystallization can sometimes be effective in separating isomers.

Visualizing Reaction Pathways and Decision Making

To further aid in your experimental design, the following diagrams illustrate the key concepts discussed.

G cluster_0 Knorr Pyrazole Synthesis: Competing Pathways 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate_A Hydrazone A 1,3-Dicarbonyl->Intermediate_A Attack at C1 Intermediate_B Hydrazone B 1,3-Dicarbonyl->Intermediate_B Attack at C3 Hydrazine Hydrazine Hydrazine->Intermediate_A Hydrazine->Intermediate_B Regioisomer_1 Regioisomer 1 Intermediate_A->Regioisomer_1 Cyclization Regioisomer_2 Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization

Caption: Competing reaction pathways in the Knorr pyrazole synthesis leading to two possible regioisomers.

G cluster_1 Decision Tree for Regioselective Pyrazole Synthesis Start Desired Pyrazole Substitution Pattern Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl? Start->Unsymmetrical_Dicarbonyl High_Regiocontrol High Regiocontrol Required? Unsymmetrical_Dicarbonyl->High_Regiocontrol Yes Knorr Knorr Synthesis with Optimization Unsymmetrical_Dicarbonyl->Knorr No High_Regiocontrol->Knorr No, try optimization first Modern_Methods Consider Modern Methods High_Regiocontrol->Modern_Methods Yes Solvent_Screening Solvent Screening (e.g., TFE, HFIP) Knorr->Solvent_Screening Substituent_Modification Substituent Modification Knorr->Substituent_Modification Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition Modern_Methods->Dipolar_Cycloaddition Tosylhydrazone_Route N-Tosylhydrazone Route Modern_Methods->Tosylhydrazone_Route

Caption: A decision-making workflow for selecting a suitable synthetic strategy for regioselective pyrazole synthesis.

Experimental Protocols

Here we provide a generalized protocol for a Knorr-type pyrazole synthesis and a method for analyzing the regioisomeric ratio.

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, acetic acid, or a fluorinated alcohol).

  • Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq.) to the solution. If using a hydrazine salt, an appropriate base may be required.

  • Catalyst (Optional): If required, add a catalytic amount of acid (e.g., a few drops of concentrated HCl or H2SO4).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product.

  • Purification: Purify the product by column chromatography or recrystallization to separate the regioisomers.

Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify distinct signals for each regioisomer. These are often the signals for protons on the pyrazole ring or on substituents attached to it.

  • Integration: Integrate the characteristic signals for each isomer.

  • Ratio Calculation: The ratio of the integrals will correspond to the molar ratio of the regioisomers in the mixture.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Fustero, S., Sanchez-Rosello, M., Soler, J., & del Pozo, C. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 68(13), 5251–5259. [Link]

  • Organic & Biomolecular Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ACS Publications. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). Retrieved from [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • ACS Publications. (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]

  • RSC Publishing. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. [Link]

  • ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. PubMed Central. [Link]

  • RSC Publishing. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. [Link]

  • ACS Publications. (2013). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid. As a key intermediate in the development of various bioa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid. As a key intermediate in the development of various bioactive molecules, optimizing its synthesis for high yield and purity is paramount.[1][2] This document provides a comprehensive troubleshooting guide, optimized protocols, and answers to frequently encountered challenges, grounded in established chemical principles.

Core Synthesis Pathway: An Overview

The most common and reliable method for synthesizing 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid follows a two-step Knorr-type pyrazole synthesis. This involves the cyclocondensation of a β-ketoester equivalent with ethylhydrazine to form the pyrazole ester, followed by saponification (hydrolysis) to yield the final carboxylic acid.

Visualizing the Workflow

The following diagram outlines the critical stages of the synthesis, from starting materials to the final product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Hydrolysis (Saponification) A Ethyl Isobutyrylacetate (or equivalent β-ketoester) D Intermediate: Ethyl 2-(dimethylaminomethylene)-4-methyl-3-oxopentanoate A->D Reaction with DMF-DMA B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->D C Ethylhydrazine E Product 1: Ethyl 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylate C->E D->E Cyclization with Ethylhydrazine G Final Product: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid E->G Base-mediated hydrolysis F Base (e.g., NaOH, KOH) F->G G->G Precipitation H Acidic Workup (e.g., HCl) H->G

Caption: General two-step synthesis workflow.

Troubleshooting and Optimization Guide (Q&A Format)

This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions to improve your reaction yield and product quality.

Question 1: My yield for the first step, the formation of Ethyl 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylate, is very low. What are the likely causes?

Answer: Low yield in the cyclocondensation step is a common problem that can usually be traced to one of four areas: reagent quality, reaction conditions, solvent choice, or the formation of regioisomers.

  • Causality—Reagent Quality & Stoichiometry:

    • Ethylhydrazine Instability: Ethylhydrazine can degrade upon storage. Use a freshly opened bottle or distill it prior to use. The presence of impurities can significantly inhibit the reaction.

    • β-Ketoester Purity: The starting β-ketoester (e.g., ethyl isobutyrylacetate) must be of high purity. The formation of the enamine intermediate with a reagent like DMF-DMA is critical, and impurities can lead to unwanted side reactions.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.1 to 1.2 equivalents) of ethylhydrazine can sometimes drive the reaction to completion, compensating for any potential degradation.

  • Causality—Reaction Conditions:

    • Temperature Control: The initial reaction to form the enamine intermediate, followed by cyclization, is often exothermic. Running the reaction at elevated temperatures (e.g., >100 °C in ethanol) can lead to side-product formation. However, insufficient heat may result in an incomplete reaction.[3] Temperature optimization is key; a reflux in a solvent like ethanol or isopropanol is a good starting point.[4]

    • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will leave unreacted starting materials, while excessively long reaction times can promote decomposition.

  • Causality—Solvent Choice:

    • The polarity of the solvent can influence the reaction rate and selectivity. Protic solvents like ethanol are common, but aprotic polar solvents such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) have been shown to improve yields and regioselectivity in similar pyrazole syntheses by accelerating the dehydration steps.[5][6]

  • Causality—Regioisomer Formation:

    • Unsymmetrical β-dicarbonyl compounds can react with substituted hydrazines to form two different regioisomers. In this specific synthesis, the formation of the undesired 1-ethyl-5-isopropyl isomer is a possibility. While the electronic and steric effects of the isopropyl group generally favor the desired 3-isopropyl isomer, reaction conditions can alter this ratio. Using a non-polar solvent can sometimes increase the selectivity for the desired isomer. High-performance liquid chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the isomeric purity of your product.

Troubleshooting Workflow: Low Cyclization Yield

G Start Low Yield in Step 1 Reagents Check Reagent Quality - Distill Ethylhydrazine? - Verify β-ketoester purity? Start->Reagents Stoich Optimize Stoichiometry - Use 1.1 eq. Ethylhydrazine? Reagents->Stoich Reagents OK Result Improved Yield Reagents->Result Yield improved Conditions Adjust Reaction Conditions - Optimize Temperature? - Monitor via TLC/LC-MS? Stoich->Conditions Stoich. OK Stoich->Result Yield improved Solvent Change Solvent - Switch from Ethanol to DMAc? Conditions->Solvent Conditions OK Conditions->Result Yield improved Analysis Analyze for Regioisomers - Check NMR/HPLC data? Solvent->Analysis Solvent change didn't help Solvent->Result Yield improved Analysis->Result

Caption: Decision tree for troubleshooting low cyclization yield.

Question 2: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete or fails entirely. How can I resolve this?

Answer: Incomplete saponification is typically an issue of reaction kinetics or equilibrium. The key factors to investigate are the choice and amount of base, reaction temperature, and solvent system.

  • Causality—Base and Stoichiometry:

    • Base Strength: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are standard choices. KOH is slightly more soluble in alcoholic solvents and can be more effective.

    • Equivalents: A significant excess of base is required to drive the hydrolysis to completion. Start with at least 2 to 3 molar equivalents. The reaction produces ethanol, and the equilibrium can be unfavorable without sufficient hydroxide ions.[7]

    • Water Content: While often run in a solvent like ethanol, the presence of water is essential for the hydrolysis mechanism. A mixture like Ethanol:Water (e.g., 4:1) is common.

  • Causality—Temperature and Time:

    • Saponification is often slow at room temperature. Heating the reaction mixture to reflux (typically 60-80 °C) is necessary to achieve a reasonable reaction rate.[8]

    • Monitor the disappearance of the starting ester by TLC. Hydrolysis can take several hours (from 2 to 24 hours) depending on the scale and conditions.

  • Causality—Workup Procedure:

    • The final product is isolated by acidifying the reaction mixture after hydrolysis is complete. The carboxylate salt formed during the reaction is soluble in the aqueous basic solution. Upon acidification (typically with 2M or 4M HCl) to a pH of ~2-3, the carboxylic acid will precipitate out of the solution.

    • Crucial Step: Ensure the mixture is well-chilled in an ice bath before and during acidification to maximize precipitation and obtain a solid that is easier to filter. Incomplete precipitation will drastically lower your isolated yield.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of Ethyl 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylate
ReagentMolar Eq.MW ( g/mol )Amount
Ethyl isobutyrylacetate1.0158.19(e.g., 10.0 g)
DMF-DMA1.2119.16(e.g., 9.0 g)
Ethylhydrazine oxalate1.2152.13(e.g., 11.5 g)
Triethylamine (TEA)2.5101.19(e.g., 15.9 g)
Ethanol (solvent)--(e.g., 100 mL)

Step-by-Step Methodology:

  • To a stirred solution of ethyl isobutyrylacetate in ethanol, add DMF-DMA.

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the consumption of the starting ketoester.

  • Cool the reaction mixture to room temperature.

  • Add ethylhydrazine oxalate and triethylamine to the mixture.

  • Heat the reaction to reflux for an additional 6-12 hours. Monitor the formation of the pyrazole product by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure ester.

Protocol 2: Hydrolysis to 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid
ReagentMolar Eq.MW ( g/mol )Amount
Pyrazole Ester1.0210.27(e.g., 5.0 g)
Sodium Hydroxide3.040.00(e.g., 2.85 g)
Ethanol--(e.g., 40 mL)
Water--(e.g., 10 mL)
4M Hydrochloric Acid--(As needed)

Step-by-Step Methodology:

  • Dissolve the pyrazole ester in a mixture of ethanol and water.

  • Add sodium hydroxide pellets and heat the mixture to reflux (approx. 80 °C).

  • Maintain reflux for 4-8 hours, monitoring the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add 4M HCl dropwise with vigorous stirring until the pH of the solution is between 2 and 3. A white precipitate should form.

  • Continue stirring the cold slurry for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to a constant weight to yield the final carboxylic acid.

Summary of Optimization Parameters

The following table summarizes key variables and their impact on reaction yield, based on literature for analogous pyrazole syntheses.[3][4][5][9]

ParameterCondition ACondition BExpected Outcome & Remarks
Step 1: Solvent EthanolDMAcDMAc may increase yield and regioselectivity by facilitating dehydration.[5][6]
Step 1: Temperature 78 °C (Reflux)120 °CHigher temperatures can speed up the reaction but may increase side products. Optimization is crucial.
Step 2: Base 2.0 eq. NaOH3.0 eq. KOHA greater excess of a stronger, more soluble base (KOH) can significantly improve hydrolysis rate and completion.
Overall Method Conventional HeatingMicrowave (MAOS)Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for both steps.[8][9]

References

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.
  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • (n.d.). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • epa nepis. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubMed. (n.d.). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.

Sources

Troubleshooting

common side reactions in the synthesis of pyrazole-4-carboxylic acids

Welcome to the technical support center for the synthesis of pyrazole-4-carboxylic acids. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole-4-carboxylic acids. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions. This resource is built on established chemical principles and field-proven insights to help you navigate the common challenges encountered during your synthetic work.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable protocols to resolve them.

Q1: My Knorr synthesis is producing a mixture of regioisomers. How can I improve the selectivity for the desired pyrazole-4-carboxylic acid precursor?

A1: The formation of regioisomers is the most common challenge in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. This occurs because the hydrazine has two distinct nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups, leading to two possible initial points of attack.[1][2] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2]

Root Cause Analysis:

The reaction mechanism proceeds through the formation of a hydrazone intermediate.[3] The initial condensation can occur at either carbonyl group of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration yield the pyrazole ring.[1] The relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens dictate the major isomer formed.

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor attack at the less sterically hindered carbonyl group.[2]

  • Reaction Conditions (pH): The pH of the reaction medium is critical. Under acidic conditions, the hydrazine nitrogens are protonated to different extents, altering their relative nucleophilicity. This can often reverse the selectivity compared to neutral or basic conditions.[2]

Visualizing the Competing Pathways

G cluster_0 Knorr Pyrazole Synthesis: Regioisomer Formation Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine IntermediateA Hydrazone Intermediate A Reactants->IntermediateA Attack at C1 IntermediateB Hydrazone Intermediate B Reactants->IntermediateB Attack at C3 ProductA Regioisomer 1 (e.g., 1,5-disubstituted) IntermediateA->ProductA Cyclization ProductB Regioisomer 2 (e.g., 1,3-disubstituted) IntermediateB->ProductB Cyclization

Caption: Competing reaction pathways in the Knorr synthesis leading to two distinct regioisomers.

Troubleshooting & Optimization Protocol:

To control regioselectivity, a systematic optimization of reaction conditions is necessary.

Step 1: Solvent Screening. The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition states leading to the different isomers. Fluorinated alcohols, for instance, have been shown to improve regioselectivity in certain cases.[4]

Step 2: pH Modification. This is often the most impactful variable.

  • Acidic Conditions: Add a catalytic amount of a Brønsted acid (e.g., acetic acid, HCl). This is a common starting point for the Knorr synthesis.[3]

  • Neutral/Basic Conditions: If acidic conditions yield the wrong isomer, attempt the reaction under neutral conditions or with a non-nucleophilic organic base.

Step 3: Temperature Control. Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

Step 4: Reagent Choice. If possible, consider using a starting material where the electronic and steric factors strongly favor one isomer. For example, using a β-ketoester where the ketone is significantly more reactive than the ester function can lead to high selectivity.[3]

Parameter Condition A (Favors Isomer 1) Condition B (Favors Isomer 2) Rationale
pH Acidic (e.g., Acetic Acid catalyst)Neutral or BasicAlters the nucleophilicity of the hydrazine nitrogens.[2]
Solvent Protic (e.g., Ethanol)Aprotic (e.g., DMF, Toluene)Solvation effects can stabilize one transition state over the other.
Temperature 0 °C to RTRefluxLower temperatures can increase selectivity.
Q2: I am observing significant decarboxylation of my final pyrazole-4-carboxylic acid product. What causes this and how can I prevent it?

A2: Decarboxylation is a known thermal or metal-catalyzed degradation pathway for certain heteroaromatic carboxylic acids, including pyrazole-4-carboxylic acids. This is particularly problematic when the pyrazole ring is substituted with electron-withdrawing groups, such as haloalkyl groups, which stabilize the resulting carbanion intermediate.[5][6]

Root Cause Analysis:

The mechanism of decarboxylation involves the loss of carbon dioxide from the carboxylic acid moiety. This process can be uncatalyzed (thermal) or, more commonly, catalyzed by transition metals like copper.[6] The stability of the intermediate formed after CO2 loss is a key driving force.

Visualizing the Decarboxylation Mechanism

G cluster_1 Decarboxylation Side Reaction Start Pyrazole-4-Carboxylic Acid Intermediate Protonated Intermediate or Metal Complex Start->Intermediate Heat or Cu Catalyst Product Decarboxylated Pyrazole Intermediate->Product CO2 CO2 Intermediate->CO2 G cluster_2 Preventing N-Acylation with a Protecting Group (PG) Start N-H Pyrazole-4-COOH Protected N-PG Pyrazole-4-COOH Start->Protected 1. Protection Activated Activated N-PG Pyrazole-4-COX Protected->Activated 2. Acid Activation Coupled Coupled N-PG Product Activated->Coupled 3. Coupling with Nu-H Final Final Deprotected Product Coupled->Final 4. Deprotection

Caption: A typical workflow utilizing a protecting group to prevent side reactions at the pyrazole nitrogen.

Step 2: Optimization of Reaction Conditions (if protection is not feasible).

  • Base Selection: For N-alkylation, the choice of base and solvent can influence the N1/N2 ratio.

  • Coupling Reagents: For acylation, using coupling reagents that generate less reactive intermediates (e.g., using HOBt or HOAt additives with carbodiimides) can sometimes suppress N-acylation. [7]

Frequently Asked Questions (FAQs)

Q5: What are the primary synthetic routes to pyrazole-4-carboxylic acids and their common pitfalls?

A5: The most prevalent route involves a two-step process: (1) formation of a pyrazole-4-carboxylate ester, followed by (2) hydrolysis to the carboxylic acid.

  • Knorr Pyrazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. [8]To obtain a 4-carboxylic acid functionality, the dicarbonyl precursor must have an ester group at the C2 position (e.g., diethyl 2-(ethoxymethylene)malonate).

    • Common Pitfalls:

      • Regioselectivity: As detailed in Q1, formation of isomeric pyrazoles is a major issue with unsymmetrical starting materials. [2] * Reaction Conditions: The reaction can be sensitive to pH and temperature, requiring careful optimization. [9]

  • Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the C4 position of a pre-existing pyrazole ring. [8]The formyl group can then be oxidized to a carboxylic acid.

    • Common Pitfalls:

      • Harsh Reagents: The Vilsmeier reagent (POCl3/DMF) is corrosive and moisture-sensitive.

      • Limited Scope: The pyrazole ring must be sufficiently activated for this electrophilic substitution to occur. [10][11]

  • Hydrolysis of Precursor: The final step is typically the hydrolysis of a pyrazole-4-carboxylate ester.

    • Common Pitfalls:

      • Incomplete reaction or decomposition of the product under harsh basic or acidic conditions (see Q3).

      • Decarboxylation of the final product upon heating (see Q2). [5]

Q6: How do substituents on the starting materials affect the synthesis and side reactions?

A6: Substituents have a profound impact on nearly every aspect of the synthesis.

  • On the 1,3-Dicarbonyl Compound:

    • Electronic Effects: Electron-withdrawing groups (e.g., CF3) increase the electrophilicity of the adjacent carbonyl, influencing the initial site of hydrazine attack and thus regioselectivity. [8] * Steric Effects: Bulky groups can block attack at a nearby carbonyl, directing the hydrazine to the less hindered site. [2]

  • On the Hydrazine:

    • Electronic Effects: Arylhydrazines are less nucleophilic than alkylhydrazines, which can affect reaction rates. Substituents on the aryl ring further modulate this.

    • Steric Effects: Bulky groups on the substituted nitrogen can influence regioselectivity.

  • On the Final Pyrazole-4-Carboxylic Acid:

    • Stability: Electron-withdrawing groups on the pyrazole ring (especially at positions 3 and 5) can make the C4 position more electron-deficient, potentially making the product more susceptible to decarboxylation. [6]

Q7: What analytical techniques are best for identifying and quantifying side products in my reaction mixture?

A7: A combination of techniques is essential for accurate analysis.

  • Thin-Layer Chromatography (TLC): The first line of analysis for monitoring reaction progress and identifying the presence of multiple products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of the desired product and any side products (e.g., regioisomers, decarboxylated product, N-alkylated byproducts). This is the best technique for getting a quick overview of the reaction mixture's complexity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Essential for structural elucidation. The chemical shifts and coupling patterns can distinguish between regioisomers.

    • ¹³C NMR: Provides complementary structural information.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: A powerful 2D NMR technique that can definitively establish the regiochemistry of substituted pyrazoles by identifying which protons are close to each other in space. [4]* High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and determining the ratio of regioisomers in a mixture.

References
  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Google Patents. (2014, March 6). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • European Patent Office. (2013, August 28). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES - EP 289. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7314. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Portella, C., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(16), 6041-6048. Retrieved from [Link]

  • Wang, X., et al. (2016). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 21(11), 1545. Retrieved from [Link]

  • Bakulina, O., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7247. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of Pyrazole-Based Agrochemicals

Welcome to the technical support center for researchers, scientists, and professionals engaged in the study of pyrazole-based agrochemical degradation. This guide is designed to provide practical, field-tested insights a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals engaged in the study of pyrazole-based agrochemical degradation. This guide is designed to provide practical, field-tested insights and solutions to common experimental challenges. We aim to equip you with the knowledge to anticipate, troubleshoot, and resolve issues encountered during your research, ensuring the integrity and accuracy of your findings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the degradation of pyrazole-based agrochemicals.

Q1: What are the primary degradation pathways for pyrazole-based agrochemicals in the environment?

A1: Pyrazole-based agrochemicals degrade through several key pathways, primarily driven by environmental factors. The main routes are:

  • Microbial Degradation: This is often the most significant pathway, where soil microorganisms such as bacteria and fungi use the agrochemical as a source of carbon or nitrogen.[1][2] Genera like Pseudomonas have been identified as effective degraders of some pyrazole compounds.[3]

  • Photodegradation (or Photolysis): Sunlight, particularly UV radiation, can break down these compounds on plant surfaces, in soil, or in water.[1] This process can involve reactions like the cleavage of C-N bonds, hydroxylation, and photoisomerization.[4]

  • Hydrolysis: This is a chemical process where water molecules break down the agrochemical.[1] The rate of hydrolysis is often dependent on pH, temperature, and the specific chemical structure of the pyrazole compound, such as the presence of an amide group.[5][6]

  • Oxidation and Reduction: These chemical reactions, often mediated by soil components or microbes, can transform the parent compound into various metabolites. For example, the insecticide fipronil can be oxidized to fipronil sulfone or reduced to fipronil sulfide.[7][8]

Q2: What key environmental factors influence the rate of degradation?

A2: The persistence and degradation rate of pyrazole agrochemicals are highly sensitive to environmental conditions. Key factors include:

  • Soil Properties: Soil type, organic matter content, pH, and moisture level are critical.[5][9] Soils with higher microbial activity and organic matter content generally exhibit faster degradation rates.[1][2]

  • Temperature: Higher temperatures typically accelerate both microbial activity and chemical reactions like hydrolysis, leading to faster degradation.[1][2]

  • Sunlight Exposure: The intensity and duration of sunlight directly impact the rate of photodegradation.[1]

  • Presence of Other Substances: Molecules in the environment, such as nitrates or dissolved organic matter, can act as photosensitizers, accelerating photolysis.[4]

Q3: What are the most common analytical techniques for studying these degradation pathways?

A3: The standard approach involves a combination of chromatography and mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Ultraviolet (UV) detection is widely used for separating and quantifying the parent compound and its metabolites.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are indispensable for identifying unknown degradation products. Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry provide high-resolution mass data crucial for structure elucidation.[3][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile or derivatized pyrazole compounds.

Section 2: Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems you may encounter during your experiments.

Category: Sample Preparation & Extraction
Q: My extraction recovery for pyrazole metabolites from soil/water samples is low and inconsistent. What are the likely causes and how can I improve it?

A: Low and variable recovery is a common challenge stemming from the physicochemical diversity of the parent compound and its metabolites.

Causality: Metabolites are often more polar than the parent compound, altering their solubility and interaction with extraction solvents and sorbents. A single extraction method optimized for the parent may be inefficient for its degradation products.

Troubleshooting Steps:

  • Solvent Polarity Optimization:

    • Rationale: A single solvent may not be effective. A mixture of solvents can cover a wider polarity range.

    • Action: Start with a widely used solvent like acetonitrile or ethyl acetate. If recovery is poor, systematically test solvent mixtures. For example, try dichloromethane/acetonitrile or acetone/hexane mixtures. Perform a small-scale experiment comparing 3-4 different solvent systems.

  • pH Adjustment of Aqueous Samples:

    • Rationale: The charge state of acidic or basic functional groups on the metabolites can significantly affect their partitioning between aqueous and organic phases.

    • Action: Before liquid-liquid extraction (LLE), adjust the pH of your water sample. Test extraction at pH 2 (using HCl), pH 7 (neutral), and pH 10 (using NaOH) to see which condition yields the best recovery for your target analytes.

  • Solid-Phase Extraction (SPE) Sorbent Selection:

    • Rationale: The choice of SPE sorbent is critical. A standard C18 (reversed-phase) sorbent may not retain highly polar metabolites.

    • Action: If you suspect polar metabolites, try a mixed-mode or a polymeric sorbent (e.g., Oasis HLB). These offer multiple retention mechanisms. Always perform a sorbent screening experiment with standards of your parent compound and any known metabolites.[10][11]

  • Incorporate a Matrix Effect Study:

    • Rationale: Components of the sample matrix (e.g., humic acids in soil) can interfere with extraction or suppress the analyte signal in the detector.

    • Action: Prepare matrix-matched calibration standards by spiking clean matrix (extract from an untreated control sample) with known concentrations of your analytes. Compare the slope of the matrix-matched curve to a solvent-based curve. A significant difference indicates a matrix effect that needs to be corrected.

Category: Chromatographic Analysis (HPLC)
Q: I am observing poor peak shape (fronting or tailing) for my parent pyrazole compound on my reversed-phase HPLC system. How can I resolve this?

A: Peak asymmetry compromises resolution and integration accuracy. It typically points to undesirable secondary interactions on the column or issues with the mobile phase.

Causality: Pyrazole rings contain nitrogen atoms that can be basic. At certain pH values, these nitrogens can interact with residual, acidic silanol groups on the silica-based column packing, causing peak tailing. Peak fronting often indicates column overload or a problem with the sample solvent.

Troubleshooting Workflow:

// Tailing Path tailing_ph [label="Modify Mobile Phase pH:\nAdd 0.1% formic acid or\nuse an ammonium formate buffer."]; tailing_column [label="Switch to an end-capped\nor different chemistry column\n(e.g., Phenyl-Hexyl)."]; tailing_temp [label="Increase column temperature\n(e.g., to 35-40°C) to\nimprove kinetics."];

// Fronting Path fronting_conc [label="Reduce Sample Concentration:\nDilute sample 10x and reinject."]; fronting_solvent [label="Check Sample Solvent:\nEnsure it is weaker than\nthe mobile phase."];

// Resolution resolve_check [label="Re-evaluate Peak Shape", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; good_peak [label="Problem Solved:\nProceed with analysis.", fillcolor="#E6F4EA", fontcolor="#202124"]; persist [label="Issue Persists:\nConsider column contamination\nor hardware issue.", fillcolor="#FCE8E6", fontcolor="#202124"];

start -> is_tailing; is_tailing -> tailing_ph [label="Yes"]; is_tailing -> is_fronting [label="No"];

tailing_ph -> tailing_column; tailing_column -> tailing_temp; tailing_temp -> resolve_check;

is_fronting -> fronting_conc [label="Yes"]; is_fronting -> persist [label="No/\nUnsure"];

fronting_conc -> fronting_solvent; fronting_solvent -> resolve_check;

resolve_check -> good_peak [label="Good"]; resolve_check -> persist [label="Poor"]; }

Caption: Troubleshooting workflow for poor HPLC peak shape.

Category: Metabolite Identification (LC-MS/MS)
Q: My LC-MS/MS data suggests several potential degradation products, but I cannot confidently identify their structures. What are the next steps?

A: Identifying unknown metabolites is a puzzle that requires systematically gathering and interpreting evidence.

Causality: Environmental degradation produces a complex mixture of isomers and products from various reactions (e.g., hydrolysis, oxidation, ring cleavage), many of which are not commercially available as standards.

Systematic Identification Strategy:

  • High-Resolution Mass Spectrometry (HRMS):

    • Rationale: Accurate mass data from a QTOF or Orbitrap instrument is essential to determine the elemental composition of the unknown metabolite.

    • Action: Re-run your sample on an HRMS system. Use the accurate mass to calculate possible chemical formulas. The mass accuracy should be below 5 ppm.

  • Isotope Pattern Analysis:

    • Rationale: If your parent compound contains chlorine or bromine, the characteristic isotopic pattern will be present in its metabolites, providing a powerful filter for identifying related ions.

    • Action: Examine the mass spectrum for the distinctive M, M+2, M+4 patterns. This can confirm the presence and number of halogen atoms in the metabolite.

  • MS/MS Fragmentation Analysis:

    • Rationale: The way a molecule breaks apart in the mass spectrometer (its fragmentation pattern) provides clues about its structure.

    • Action: Compare the MS/MS spectrum of the unknown metabolite to that of the parent compound. Look for common fragment ions that indicate a conserved part of the structure (e.g., the pyrazole ring). A unique neutral loss (the mass difference between the parent ion and a fragment ion) can suggest the type of modification (e.g., a loss of 18 Da suggests hydroxylation, a loss of 44 Da suggests decarboxylation).

  • Predictive Modeling:

    • Rationale: Based on known chemical and biological reactions, you can predict likely degradation products.

    • Action: Draw out potential structures resulting from common reactions like hydrolysis of an amide, oxidation of an alkyl chain, or hydroxylation of an aromatic ring. Calculate their exact masses and compare them to your HRMS data. For example, the photodegradation of pyraclostrobin can involve the rupture of the phenyl and pyrazole bonds and hydroxylation.[14][15]

G

Caption: Common degradation reactions for pyrazole amide agrochemicals.

Section 3: Experimental Protocols

Protocol: Extraction and LC-MS/MS Analysis of a Pyrazole Fungicide and its Metabolites from Soil

This protocol provides a general framework. It must be optimized and validated for your specific analyte and matrix.

1. Objective: To extract a target pyrazole fungicide and its potential degradation products from a soil matrix for quantitative analysis by LC-MS/MS.

2. Materials:

  • Soil sample (air-dried and sieved)

  • Analytical standards of the parent compound and known metabolites

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

3. Procedure:

  • Step 1: Sample Weighing & Fortification (QC)

    • Weigh 10 g of soil into a 50 mL centrifuge tube.

    • For recovery checks (QC), fortify a blank soil sample with a known concentration of your analytical standards. Prepare at least three replicates.

  • Step 2: Extraction

    • Add 10 mL of water (with 1% FA) to the soil. Vortex for 30 seconds to hydrate the sample.

    • Add 15 mL of ACN (with 1% FA).

    • Add the QuEChERS salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs water and drives the analytes into the ACN layer.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Step 3: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

    • Transfer 6 mL of the upper ACN supernatant to a 15 mL tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

    • Rationale: MgSO₄ removes residual water. PSA removes organic acids (like humic acids). C18 removes non-polar interferences.

    • Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Step 4: Final Preparation

    • Take 1 mL of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

    • The sample is now ready for injection.

  • Step 5: LC-MS/MS Analysis

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: ACN + 0.1% FA.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute analytes, hold, and then return to initial conditions to re-equilibrate.

    • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Optimize MS parameters (e.g., collision energy) for your specific analytes using a standard solution to develop a Multiple Reaction Monitoring (MRM) method.

4. Data Analysis & Quality Control:

  • Quantify using a matrix-matched calibration curve.

  • The recovery for your fortified QC samples should be within an acceptable range (typically 70-120%) with a relative standard deviation (RSD) below 15%.

References

  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.).
  • Lagunas-Allué, L., et al. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology.
  • IJCRT.org. (2022).
  • ResearchGate. (n.d.). Biodegradation of pyraclostrobin by two microbial communities from Hawaiian soils and metabolic mechanism.
  • Golf Course Superintendents Association of America. (n.d.).
  • ResearchGate. (n.d.).
  • Food and Agriculture Organization of the United N
  • MDPI. (2023). Degradation of Pyraclostrobin in Water Using a Novel Hybrid Gas–Liquid Phase Discharge Reactor.
  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • ResearchGate. (2014).
  • MDPI. (n.d.).
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • PMC. (n.d.).
  • PMC - NIH. (2024).
  • SpringerLink. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • PubMed. (2023).
  • PubMed. (2024). Pyraclostrobin repeated treatment altered the degradation behavior in soil and negatively affected soil bacterial communities and functions.
  • ResearchGate. (n.d.).
  • PMC - PubMed Central. (n.d.).
  • IJSDR. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • PubMed. (2016).
  • ResearchGate. (n.d.). Chemical structures of fipronil (1) and their degradation products, amide (2), desulfinyl (3), sulfide (4), and sulfone (5).
  • PubMed. (n.d.).
  • Environmental Protection Agency (EPA). (2012). Pesticides - Fact Sheet for Fluxapyroxad.
  • PubMed. (2014).
  • MDPI. (n.d.). Pesticide Use and Degradation Strategies: Food Safety, Challenges and Perspectives.
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • MDPI. (n.d.). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements.
  • ResearchGate. (2025).
  • University of Hertfordshire. (n.d.). Fluxapyroxad (Ref: BAS 700F) - AERU.
  • USGS.gov. (2000). FIPRONIL AND DEGRADATION PRODUCTS IN THE RICE-PRODUCING AREAS OF THE MERMENTAU RIVER BASIN, LOUISIANA, FEBRUARY- SEPTEMBER 2000.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • PMC - NIH. (2022). A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential.
  • Jordan, L.S. (n.d.).
  • MDPI. (n.d.). Fipronil Degradation in Soil by Enterobacter chengduensis Strain G2.8: Metabolic Perspective.
  • PubMed. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Vrije Universiteit Amsterdam. (2021).
  • Minnesota Department of Agriculture. (n.d.). Fluxapyroxad.

Sources

Troubleshooting

Technical Support Center: Solubilization &amp; Purification of Pyrazole Carboxylic Acids

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Solubility Limits & Purification Challenges Last Updated: February 3, 2026[1]

The Core Challenge: Why are Pyrazole Carboxylic Acids "Brick Dust"?

User Query: "I have synthesized a pyrazole-4-carboxylic acid derivative. It is insoluble in DCM, Ether, and Water. It is barely soluble in Methanol.[1] How do I purify or analyze this?"

Technical Insight: The insolubility of pyrazole carboxylic acids is not an accident; it is a thermodynamic trap.[1] These molecules possess a "perfect storm" of structural features that maximize crystal lattice energy:

  • Amphoteric Nature: The pyrazole ring contains both a hydrogen bond donor (NH) and an acceptor (N).[1] The carboxylic acid adds another donor (OH) and acceptor (C=O).[1]

  • Zwitterionic Character: At neutral pH, the acidic proton of the carboxyl group can migrate to the basic nitrogen of the pyrazole ring, creating a zwitterion (inner salt). Zwitterions possess extreme lattice energies due to strong electrostatic attraction between ions in the crystal solid state.[1]

  • Intermolecular Hydrogen Bonding: Crystal structure analysis reveals that these molecules form quasi-linear ribbons or 3D frameworks linked by cyclic hydrogen bonds (R22(8) and R22(9) rings), making the solid phase significantly more stable than the solvated phase [1, 2].

To dissolve these compounds, you must disrupt these intermolecular forces.[1] Simple heating is often insufficient; you must alter the chemical state of the molecule.[1]

Solubility & Solvent Selection Guide

Directive: Do not rely on "like dissolves like" for these compounds. Instead, rely on "Disruption dissolves Order." [1]

Solvent Compatibility Matrix
Solvent ClassExamplesSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMF, NMPHigh Breaks H-bonds effectively.[1] Warning: High boiling points make removal difficult.[1] Use for reaction/analysis, not workup.
Protic Polar Methanol, EthanolModerate Good for recrystallization if heated.[1] Often requires a co-solvent or pH adjustment.[1]
Chlorinated DCM, ChloroformVery Low Generally useless for the free acid.[1] Good for ester derivatives.[1][2]
Ethers/Hydrocarbons THF, Diethyl Ether, HexanesNegligible Use these as anti-solvents to crash the product out of solution.
Aqueous (pH adjusted) Water (pH < 1 or pH > 10)High Best for Purification. Forms soluble Cationic (low pH) or Anionic (high pH) salts.[1]

The "pH Swing" Purification Protocol

User Query: "My product crashed out of the reaction mixture as a gum/solid. Recrystallization from ethanol failed. How do I get clean material?"

The Solution: The most robust method for purifying pyrazole carboxylic acids is not standard recrystallization, but Acid-Base Precipitation (The pH Swing) . This utilizes the amphoteric nature of the molecule to filter away impurities while the product is in solution, then precipitating it at its Isoelectric Point (pI).

Visualizing the Solubility Logic

The diagram below illustrates the ionization states. You want to be at the edges (Soluble) for filtration, and in the center (Insoluble) for isolation.

pH_Swing Cation Cationic Form (Protonated Pyrazole) Soluble in Water Zwitterion Neutral/Zwitterion (Isoelectric Point) INSOLUBLE (Precipitates) Cation->Zwitterion Add Base (Raise pH to ~3-4) Zwitterion->Cation Add Acid (pH < 1) Anion Anionic Form (Carboxylate) Soluble in Water Zwitterion->Anion Add Base (pH > 9) Anion->Zwitterion Add Acid (Lower pH to ~3-4)

Step-by-Step Protocol
  • Dissolution (Basic Wash):

    • Suspend the crude solid in 1M NaOH (or sat. NaHCO₃ if the pKa allows).[1]

    • Why? This deprotonates the carboxylic acid, forming the highly soluble sodium carboxylate salt.

    • Action: Filter this solution through Celite or a glass frit.

    • Result: Insoluble organic impurities (unreacted starting materials, non-acidic byproducts) are trapped on the filter. You keep the filtrate.

  • Precipitation (The Swing):

    • Cool the filtrate to 0–5°C.[1]

    • Slowly add 1M HCl dropwise while stirring vigorously.

    • Monitor pH.[1][3] The product will begin to precipitate as you approach the pKa of the carboxylic acid (typically pH 3–4).

    • Critical Check: Do not overshoot to pH 1 immediately, or you may re-dissolve the compound as the hydrochloride salt (protonated pyrazole). Aim for pH 3–4 first.[1]

  • Isolation:

    • Filter the white precipitate.[1]

    • Wash with a small amount of cold water, then cold ethanol/ether (to remove trapped water).

    • Dry under vacuum.[1]

Troubleshooting & FAQs

Issue: "My compound is oiling out during recrystallization."

Diagnosis: The solvent polarity gap is too wide, or the concentration is too high. Fix:

  • Change the Solvent System: If using Ethanol/Hexane, switch to Ethanol/Water . Water is a better anti-solvent for these systems because it supports the H-bonding network better than hexane, encouraging crystal growth over oil formation [3].[1]

  • Seeding: Save a tiny speck of crude solid.[1] Dissolve the bulk, cool slightly, and add the seed.

  • Slow Cooling: Wrap the flask in foil and let it cool to room temperature inside the heating bath (turn the bath off).

Issue: "I cannot get a clean NMR spectrum; the peaks are broad or missing."

Diagnosis: Aggregation. In DMSO-d6, pyrazole carboxylic acids form dimers or oligomers via H-bonding, leading to significant line broadening.[1] Fix:

  • Add Acid: Add 1-2 drops of DCl (Deuterium Chloride) or TFA-d to the NMR tube.[1]

  • Mechanism: This forces the molecule into the fully protonated cationic form, breaking the intermolecular H-bond dimers. The peaks will sharpen instantly.[1]

Issue: "The melting point is huge (>250°C) or it decomposes."

Diagnosis: This is normal. Insight: Pyrazole carboxylic acids often do not melt; they sublime or decompose.[1] The "melting point" is actually a measure of lattice collapse.[1] Recommendation: Rely on LC-MS and NMR for purity, not melting point. If you must measure MP, use a sealed capillary to prevent sublimation.[1]

Issue: "I need to run a reaction on the carboxylic acid, but it won't dissolve in DCM/THF."

Diagnosis: You are fighting the lattice energy. Fix:

  • Transient Protection: Convert to the Methyl Ester (Reflux in MeOH + H₂SO₄). The ester will be soluble in DCM/THF.[1] Perform your reaction on the pyrazole ring, then hydrolyze the ester (LiOH/THF/Water) at the end.

  • In-Situ Silylation: Add BSTFA or HMDS to the reaction.[1] This temporarily caps the carboxylic acid and pyrazole NH as silyl ethers/amines, making the molecule lipophilic and soluble in organic solvents. The silyl groups fall off during the aqueous workup.[1]

Analytical Data Reference (Typical Values)

ParameterTypical ValueNotes
pKa (Carboxyl) 3.5 – 4.5Similar to benzoic acid.[1]
pKa (Pyrazole NH) ~14Very weak acid.[1]
pKa (Pyrazole N:) ~2.5Weak base (Conjugate acid pKa).[1]
H-Bond Donor Count 2 (NH, OH)High donor count drives insolubility.[1]
Preferred NMR Solvent DMSO-d6Use with DCl for best resolution.[1]

References

  • Foces-Foces, C., et al. "Pyrazoles and Pyrazolium Compounds: Structure and Intermolecular Forces."[1] Journal of Chemical Crystallography, vol. 25, no. 6, 1995.[1] Link

  • Claramunt, R. M., et al.[1] "The Structure of Pyrazole-4-carboxylic Acid Chains: A Solid-State NMR and X-ray Study." Journal of the American Chemical Society, vol. 121, no. 30, 1999.[1] Link

  • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989. (General reference for Recrystallization techniques).

  • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid."[1][4] PubChem, 2024.[1][4] Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition, Oxford University Press, 2012. (Reference for pKa and Zwitterion behavior).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Method Validation for 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic Acid (EIPCA)

Executive Summary 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (EIPCA) is a critical heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical intermediates (e.g., PDE5 inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (EIPCA) is a critical heterocyclic building block used in the synthesis of advanced agrochemicals and pharmaceutical intermediates (e.g., PDE5 inhibitors and kinase inhibitors). Its amphoteric pyrazole core combined with an acidic carboxyl moiety presents specific analytical challenges, particularly regarding peak tailing and regioisomer separation.

This guide objectively compares two analytical approaches: a Traditional Isocratic HPLC-UV Method (Method A) and an Optimized Gradient UHPLC-PDA Method (Method B). While Method A offers simplicity for routine raw material testing, Method B provides the resolution and sensitivity required for trace impurity profiling in drug development, aligning with ICH Q2(R2) standards.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance characteristics of the traditional approach versus the optimized modern protocol.

Table 1: Performance Comparison Matrix
FeatureMethod A: Traditional Isocratic (The Alternative)Method B: Optimized Gradient (Recommended)
Instrument Platform Standard HPLC (Agilent 1260 / Waters Alliance)UHPLC (Agilent 1290 / Waters Acquity)
Stationary Phase C18 (5 µm, 250 x 4.6 mm)C18 Core-Shell (1.7 µm, 100 x 2.1 mm)
Mobile Phase Phosphate Buffer (pH 3.0) : Methanol (60:40)0.1% Formic Acid : Acetonitrile (Gradient)
Run Time 25 - 30 minutes6 - 8 minutes
Peak Symmetry (Tailing) 1.3 - 1.6 (Moderate tailing due to -COOH)0.9 - 1.1 (Sharp, symmetrical)
LOD/LOQ ~0.5 ppm~0.05 ppm
Specificity Co-elution risk for polar impuritiesHigh resolution of regioisomers
MS Compatibility No (Non-volatile buffer)Yes (Volatile mobile phase)
Expert Insight: The Causality of Choice
  • Why Method B Wins: EIPCA contains a carboxylic acid group (

    
    ). In Method A, isocratic elution often results in broad peaks due to slow mass transfer in 5 µm fully porous particles. Method B utilizes Core-Shell (Fused-Core) technology , which reduces the diffusion path length, significantly sharpening the peak shape for acidic moieties. Furthermore, the use of a gradient ensures that late-eluting hydrophobic impurities (dimers) are cleared, preventing "ghost peaks" in subsequent runs.
    

Part 2: Method Development & Optimization Logic

To validate this method effectively, one must understand the physicochemical behavior of EIPCA. The following diagram illustrates the decision logic used to select the optimized conditions.

MethodDevelopment Start Analyte: EIPCA (Acidic -COOH, Basic N) Solubility Solubility Check (Polar Organic Solvents) Start->Solubility pKa pKa Consideration (~3.5 - 4.0) Start->pKa Final_Method Optimized Method (Acidic Gradient) Solubility->Final_Method PH_Selection Mobile Phase pH Must be < 2.5 pKa->PH_Selection Suppress Ionization (Keep Neutral) Column_Select Stationary Phase C18 vs Phenyl-Hexyl PH_Selection->Column_Select Prevent Peak Tailing Column_Select->Final_Method C18 for Robustness

Figure 1: Decision tree for optimizing the separation of amphoteric pyrazole derivatives.

Part 3: Detailed Experimental Protocol (Method B)

This protocol serves as the Standard Operating Procedure (SOP) for the validation data presented below.

Chromatographic Conditions
  • System: UHPLC equipped with Photodiode Array Detector (PDA).

  • Column: Waters Cortecs C18 or Phenomenex Kinetex C18 (100 mm x 2.1 mm, 1.6 or 1.7 µm).

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: 235 nm (Primary), 210-400 nm (Scan for purity).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
5.00 40 60
6.00 5 95
7.00 5 95
7.10 95 5

| 9.00 | 95 | 5 |

Standard Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Accurately weigh 25 mg of EIPCA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 ppm).

  • Working Standard: Dilute 1.0 mL of Stock to 20 mL (50 ppm).

Part 4: Validation Results & Data Interpretation

The validation follows ICH Q2(R2) guidelines. The following data represents typical results obtained using Method B.

Specificity (Forced Degradation)

The method must differentiate the active analyte from degradation products.

Stress ConditionTime/Temp% DegradationPeak Purity AnglePeak Purity ThresholdResult
Acid (0.1N HCl) 24h / 60°C2.5%0.1520.450Pass
Base (0.1N NaOH) 4h / 60°C12.4%0.2100.510Pass
Oxidation (3% H2O2) 2h / RT5.1%0.1880.480Pass
Thermal 48h / 80°C0.8%0.1100.420Pass

Interpretation: The Purity Angle is consistently lower than the Threshold, confirming that the EIPCA peak is spectrally pure and no degradation products co-elute.

Linearity

Evaluated over the range of 50% to 150% of the target concentration (50 ppm).

  • Range: 25 ppm – 75 ppm.

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
  • Residual Sum of Squares: < 1.0%[1]

Accuracy (Recovery)

Spiked samples at three levels (80%, 100%, 120%).

LevelAmount Added (mg)Amount Recovered (mg)% Recovery% RSD (n=3)
80% 20.019.9299.6%0.45%
100% 25.025.08100.3%0.32%
120% 30.029.9599.8%0.51%

Criteria: Mean recovery 98.0% - 102.0%. Status: Pass.

Precision
  • System Precision: 6 injections of standard. RSD = 0.21%.

  • Method Precision: 6 separate preparations of the sample. RSD = 0.45%.

  • Intermediate Precision: Different day, different analyst, different column. RSD = 0.68%.

Part 5: Validation Workflow Visualization

This diagram maps the ICH Q2(R2) workflow required to certify this method for regulatory submission.

ValidationWorkflow Start Method Validation Plan (ICH Q2 R2) Specificity Specificity (Stress Testing) Start->Specificity Linearity Linearity & Range (5 Levels) Specificity->Linearity If Specific Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Accuracy->Precision Robustness Robustness (Flow/Temp/pH changes) Precision->Robustness Report Final Validation Report Robustness->Report

Figure 2: Sequential workflow for Analytical Method Validation according to ICH Q2(R2).

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[2][3][4][5]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6422484, Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. (Structural Analog Data).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid

[1][2][3] Executive Safety Summary 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid is a functionalized organic intermediate commonly used in the synthesis of bioactive pharmaceutical compounds (e.g., kinase inhibitors)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Safety Summary

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid is a functionalized organic intermediate commonly used in the synthesis of bioactive pharmaceutical compounds (e.g., kinase inhibitors).[1][2][3] As a substituted pyrazole carboxylic acid, it presents specific risks associated with organic acidity and particulate inhalation .[3]

This guide moves beyond generic safety advice. It establishes a self-validating workflow designed to protect the researcher from exposure while simultaneously protecting the compound from contamination.[2][3]

Core Hazard Profile (Read-Across Assessment)

Based on structural analogs (CAS 956397-13-0, 436096-96-7) and functional group analysis.[1][2][3]

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6]Acidic nature requires immediate neutralization upon contact.[3]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6][7][8][9]Fine dust can bypass standard glasses; goggles required for powders.[3]
STOT-SE H335 May cause respiratory irritation.[1][2][3][4][5][6][9]Zero-tolerance for open-bench weighing.
Acute Toxicity H302 Harmful if swallowed.[2][3][5]Strict hygiene; no glove-to-face contact.[1][2][3]

The PPE Matrix: Layered Defense System[1][2][3]

Do not treat PPE as a uniform.[3] Select your gear based on the state of matter and operation scale .[3]

Tier 1: Standard Handling (Sealed Containers / Analytical Quantities <100 mg)[1][2][3]
  • Gloves: Nitrile (Minimum thickness: 0.11 mm).[3]

    • Validation: Perform an inflation test (trap air and squeeze) on gloves before donning to check for pinholes.[3]

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.[3]

  • Body: Standard lab coat (buttoned to collar).

Tier 2: Active Manipulation (Weighing / Synthesis / Solubilization)[1][2][3]
  • Gloves: Double-gloving technique.[2][3]

    • Inner: Nitrile (0.11 mm) - Acts as a second skin.[2][3]

    • Outer: Nitrile (0.14 mm+) or Neoprene - Provides chemical resistance and can be stripped if contaminated.[3]

    • Causality: Carboxylic acids can permeate thin nitrile over time; the air gap between gloves increases breakthrough time significantly.[3]

  • Respiratory: Mandatory Fume Hood .

    • Contingency: If weighing outside a hood is unavoidable (not recommended), use a P2/N95 Particulate Respirator .[3]

  • Eye Protection: Chemical Goggles (Indirect Venting).[3]

    • Reasoning: Fine crystalline powders float.[3] Side shields do not seal against airborne particulates.[3]

Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks directly into the workflow.

PPE_Workflow Start START: Task Assessment StateCheck Check Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution Weighing Task: Weighing/Transfer Solid->Weighing ClosedSystem Task: Closed System/HPLC Solution->ClosedSystem HoodCheck CRITICAL CHECK: Fume Hood Flow > 80 fpm? Weighing->HoodCheck Protocol_B PROTOCOL B: 1. Safety Glasses 2. Single Nitrile Gloves 3. Standard Lab Coat ClosedSystem->Protocol_B Protocol_A PROTOCOL A: 1. Goggles (Sealed) 2. Double Nitrile Gloves 3. Anti-static Gun usage HoodCheck->Protocol_A Yes Stop STOP: Adjust Engineering Controls HoodCheck->Stop No

Figure 1: Decision logic for PPE selection based on physical state and engineering control verification.

Detailed Technical Protocols

Protocol A: Weighing & Transfer (High Risk)

The primary risk with pyrazole carboxylic acids is the generation of electrostatic dust which acts as a respiratory irritant.[1][2][3]

  • Engineering Setup:

    • Verify Fume Hood Sash is at the safe operating height (usually 18 inches).[3]

    • Clear the airfoil (front edge) of clutter to ensure laminar flow.[3]

  • Static Control (The Pro-Tip):

    • Organic acids are prone to static charge.[3] Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder.[3] This prevents "jumping" powder, which causes contamination and exposure.[3]

  • Transfer Technique:

    • Use a chemically resistant spatula (stainless steel or PTFE-coated).[2][3] Avoid plastic spatulas which generate static.[3]

    • Keep the receiving vessel inside the hood at all times.[3]

  • Doffing (Self-Validating Step):

    • Check outer gloves for visible white dust.[3]

    • If dust is present: Wipe gloves with a damp paper towel (water) before removing them.[3] This neutralizes the dust cloud potential during glove removal.[3]

Protocol B: Spill Response (Acidic Solid)
  • Isolate: Alert nearby personnel.

  • Neutralize: Do not sweep dry dust (creates aerosols).[3] Cover the spill with a wet paper towel or use a dedicated acid neutralizer (e.g., Sodium Bicarbonate solution).[3]

  • Clean: Wipe up the slurry.[3]

  • Verify: Check the surface pH with litmus paper to ensure no acidic residue remains.[3]

Disposal & Deactivation

Scientific Logic: As a carboxylic acid, this compound creates an acidic waste stream.[3] As a pyrazole, it has potential nitrogen-heterocycle bioactivity.[2][3]

  • Segregation: Do not mix with strong oxidizers (risk of reaction) or cyanide salts (risk of HCN generation in acidic media).[3]

  • Primary Disposal: Collect in "Organic Solid Waste" or "Acidic Organic Waste" containers.

  • Container Prep: Triple rinse empty vials with Methanol or DMSO before glass disposal.

References

  • Sigma-Aldrich. (2023).[3][5][9] Safety Data Sheet: 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid (Analog).[1][3] Retrieved from [1][2][3]

  • Fisher Scientific. (2021).[3] Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid.[1][2][3][6][9][10] Retrieved from [1][3]

  • BLD Pharm. (2023).[3][5][9] Product Safety: 4-Nitro-1H-pyrazole-3-carboxylic acid (Structural Class Reference).[1][2][3] Retrieved from [1][3]

  • PubChem. (n.d.).[3] Compound Summary: Pyrazole-4-carboxylic acid derivatives.[1][2][3][9][11] National Library of Medicine.[3] Retrieved from [1][3]

(Note: Specific CAS 956397-13-0 and 436096-96-7 were used for read-across hazard analysis as exact isomer data is proprietary/scarce).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.